Product packaging for Cyclopenthiazide-d9(Cat. No.:)

Cyclopenthiazide-d9

Cat. No.: B15145094
M. Wt: 388.9 g/mol
InChI Key: BKYKPTRYDKTTJY-MNQWDKBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopenthiazide-d9 is a useful research compound. Its molecular formula is C13H18ClN3O4S2 and its molecular weight is 388.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClN3O4S2 B15145094 Cyclopenthiazide-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18ClN3O4S2

Molecular Weight

388.9 g/mol

IUPAC Name

6-chloro-3-[(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)/i1D2,2D2,3D2,4D2,8D

InChI Key

BKYKPTRYDKTTJY-MNQWDKBTSA-N

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cyclopenthiazide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide-d9 is the deuterated analog of Cyclopenthiazide, a thiazide diuretic utilized in the management of hypertension and edema.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a generalized synthesis approach, and detailed analytical methodologies. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies. The inclusion of deuterated internal standards like this compound is crucial for accurate bioanalytical quantification, minimizing matrix effects in LC-MS/MS assays.

Introduction

Cyclopenthiazide is a member of the thiazide class of diuretics, which act by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure. This compound, as a stable isotopically labeled version, serves as an ideal internal standard for pharmacokinetic and metabolic studies of Cyclopenthiazide due to its chemical identity and distinct mass spectrometric signature.

Chemical and Physical Properties

The key chemical and physical properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

PropertyThis compoundCyclopenthiazide
Chemical Name 6-Chloro-3-(cyclopentylmethyl-d9)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide6-Chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[2]
Molecular Formula C₁₃H₉D₉ClN₃O₄S₂C₁₃H₁₈ClN₃O₄S₂[2]
Molecular Weight 388.94 g/mol 379.87 g/mol [2]
CAS Number Not available742-20-1[2]
Appearance White to off-white solidWhite crystalline solid
Solubility Soluble in methanol and DMSOSoluble in methanol, sparingly soluble in water

Synthesis and Purification

Generalized Synthesis Approach

A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions.

Synthesis_Pathway Deuterated_Cyclopentylmethanol Cyclopentyl-d9-methanol Intermediate_1 Cyclopentyl-d9-methyl bromide Deuterated_Cyclopentylmethanol->Intermediate_1 PBr₃ Starting_Material 6-Chloro-3,4-dihydro-2H-1,2,4- benzothiadiazine-7-sulfonamide 1,1-dioxide Cyclopenthiazide_d9 This compound Starting_Material->Cyclopenthiazide_d9 + Intermediate_1 Base

Caption: Generalized synthesis of this compound.

Methodology:

  • Preparation of Deuterated Cyclopentylmethyl Bromide: Commercially available or synthesized cyclopentyl-d9-methanol would be treated with a brominating agent, such as phosphorus tribromide (PBr₃), to yield cyclopentyl-d9-methyl bromide.

  • Alkylation: The core benzothiadiazine structure, 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, would be alkylated with the prepared cyclopentyl-d9-methyl bromide in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., dimethylformamide).

  • Work-up and Isolation: The reaction mixture would be quenched, and the crude product extracted. The organic layer would be washed, dried, and the solvent evaporated to yield crude this compound.

Purification

Purification of the crude product is essential to achieve the high purity required for an analytical standard. A combination of recrystallization and preparative HPLC is recommended.

Recrystallization Protocol:

  • Solvent Selection: The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents). The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Preparative HPLC Protocol:

For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed.

ParameterCondition
Column A suitable preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase A gradient of acetonitrile and water, potentially with a modifier like formic acid for improved peak shape.
Flow Rate Optimized for the specific column dimensions, typically in the range of 10-50 mL/min.
Detection UV detection at a wavelength of maximum absorbance (e.g., around 270 nm for thiazides).
Fraction Collection Fractions corresponding to the main peak of this compound are collected.
Post-Purification The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.

Analytical Methodologies

HPLC-UV Method for Purity and Assay

A robust HPLC-UV method is essential for determining the purity and assay of this compound. The following is a general protocol that can be adapted and validated.

ParameterCondition
Column Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile).
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature Ambient or controlled at 25-30 °C.
Detection UV at 270 nm.

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often evaluated through forced degradation studies.

  • Linearity: Demonstrated over a concentration range, typically with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results.

Forced Degradation Studies

Forced degradation studies are critical for establishing the stability-indicating nature of the analytical method.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid drug substance at 105 °C for 48 hours.
Photolytic Degradation Exposure to UV light (254 nm) and visible light for a specified duration.

Samples from these studies are analyzed by the HPLC-UV method to ensure that degradation products are well-resolved from the parent peak.

Mechanism of Action of Thiazide Diuretics

The primary mechanism of action for Cyclopenthiazide and other thiazide diuretics is the inhibition of the Na⁺/Cl⁻ symporter located on the apical membrane of the distal convoluted tubule cells in the nephron.

Thiazide_MoA cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid / Blood Na_Lumen Na⁺ Symporter Na⁺/Cl⁻ Symporter Na_Lumen->Symporter Cl_Lumen Cl⁻ Cl_Lumen->Symporter Na_Cell Na⁺ Symporter->Na_Cell Na⁺ Cl_Cell Cl⁻ Symporter->Cl_Cell Cl⁻ NaK_Pump Na⁺/K⁺ ATPase Na_Cell->NaK_Pump 3 Na⁺ K_Cell K⁺ NaK_Pump->K_Cell Na_Blood Na⁺ NaK_Pump->Na_Blood K_Blood K⁺ K_Blood->NaK_Pump 2 K⁺ Cyclopenthiazide Cyclopenthiazide Cyclopenthiazide->Symporter Inhibition

Caption: Mechanism of action of Cyclopenthiazide.

This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis.

Pharmacokinetics

While specific pharmacokinetic data for this compound is not available, it is expected to have very similar pharmacokinetic properties to the non-deuterated form. The primary difference lies in its utility as an internal standard in pharmacokinetic studies of Cyclopenthiazide.

General Pharmacokinetic Parameters of Cyclopenthiazide:

  • Absorption: Readily absorbed after oral administration.

  • Metabolism: Information on the extent of metabolism is limited.

  • Excretion: Primarily excreted in the urine.

Experimental Workflow for a Pharmacokinetic Study:

PK_Workflow Dosing Administer Cyclopenthiazide to study subjects Sampling Collect blood samples at predefined time points Dosing->Sampling Processing Process blood to obtain plasma Sampling->Processing Extraction Spike plasma with This compound (IS) and perform protein precipitation or liquid-liquid extraction Processing->Extraction Analysis Analyze samples by LC-MS/MS Extraction->Analysis Data Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) Analysis->Data

References

An In-depth Technical Guide to Cyclopenthiazide-d9: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Cyclopenthiazide-d9, a deuterated analog of the thiazide diuretic Cyclopenthiazide. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of labeled compounds in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Cyclopenthiazide, where nine hydrogen atoms have been replaced by deuterium. This labeling is typically on the cyclopentyl methyl group, providing a distinct mass difference for use in mass spectrometry-based assays.

Quantitative Data Summary
PropertyThis compoundCyclopenthiazide
Molecular Formula C₁₃H₉D₉ClN₃O₄S₂[1]C₁₃H₁₈ClN₃O₄S₂
Molecular Weight 388.94 g/mol [2]379.9 g/mol
Appearance Not AvailableWhite to Off-White Solid
Melting Point Not Available230 °C
Boiling Point Not Available605.6 ± 65.0 °C (Predicted)
Water Solubility Not Available0.279 mg/mL
Storage Conditions 2-8°C Refrigerator[2]Room Temperature

Chemical Structure

The chemical structure of this compound is identical to that of Cyclopenthiazide, with the exception of the isotopic labeling. The following diagram illustrates the molecular structure.

Caption: Chemical structure of this compound.

Mechanism of Action: Signaling Pathway

Cyclopenthiazide, and by extension its deuterated form, primarily functions as a diuretic and antihypertensive agent by inhibiting the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the nephron.[3] This inhibition leads to a cascade of effects resulting in reduced blood volume and blood pressure.

G cluster_1 Tubular Epithelial Cell Na Na⁺ NCC Na⁺/Cl⁻ Symporter (NCC) Na->NCC Reabsorption Cl Cl⁻ Cl->NCC Reabsorption Na_in Intracellular Na⁺ Cl_in Intracellular Cl⁻ Cyclopenthiazide This compound Cyclopenthiazide->NCC Inhibition Inhibition NaK_ATPase Na⁺/K⁺-ATPase Na_in->NaK_ATPase K_in Intracellular K⁺ NaK_ATPase->K_in Na_blood Na⁺ NaK_ATPase->Na_blood K_blood K⁺ K_blood->NaK_ATPase

Caption: Signaling pathway of this compound action.

The inhibition of the Na⁺/Cl⁻ symporter by Cyclopenthiazide leads to:

  • Increased Excretion of Sodium and Chloride: By blocking reabsorption, more Na⁺ and Cl⁻ ions remain in the tubular fluid, leading to their increased excretion in the urine.[3]

  • Diuresis: The increased solute concentration in the tubules draws water osmotically, resulting in increased urine output (diuresis).

  • Reduced Blood Volume: The net loss of fluid from the body leads to a decrease in blood volume.

  • Lowered Blood Pressure: The reduction in blood volume, along with a potential mild vasodilatory effect, contributes to the antihypertensive action of the drug.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the manufacturers. However, this section provides a general workflow for a typical analytical experiment involving a deuterated internal standard like this compound.

General Analytical Workflow using LC-MS/MS

This workflow outlines the use of this compound as an internal standard for the quantification of Cyclopenthiazide in a biological matrix.

G Start Sample Collection (e.g., Plasma, Urine) Spike Spike with This compound (Internal Standard) Start->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification End Data Analysis and Reporting Quantification->End

Caption: General experimental workflow for analysis.

Methodology for HPLC Analysis of Thiazide Diuretics (General Protocol):

While a specific protocol for this compound is not available, a general HPLC method for the analysis of thiazide diuretics can be adapted. The following is a representative protocol that would require optimization for this specific analyte.

  • Chromatographic System:

    • High-Performance Liquid Chromatograph (HPLC) equipped with a UV or mass spectrometric detector.

    • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio would be optimized to achieve good separation.

  • Sample Preparation:

    • Biological samples (e.g., plasma, urine) would be pre-treated to remove proteins and other interfering substances. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.

    • The supernatant would then be diluted with the mobile phase before injection.

  • Analysis:

    • A specific volume of the prepared sample (e.g., 10-20 µL) is injected into the HPLC system.

    • The components are separated on the column based on their polarity.

    • Detection is carried out at a wavelength where the analyte has maximum absorbance (for UV detection) or by monitoring specific mass transitions (for MS detection).

  • Quantification:

    • A calibration curve is generated using standards of known concentrations of Cyclopenthiazide.

    • The concentration of Cyclopenthiazide in the unknown sample is determined by comparing its peak area to the peak area of the internal standard (this compound) and interpolating from the calibration curve.

Conclusion

This compound serves as an essential tool for researchers in the field of drug metabolism and pharmacokinetics. Its stable isotopic label allows for precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. While specific experimental data for the deuterated form is limited, its chemical behavior is expected to closely mimic that of Cyclopenthiazide. The provided information on its structure, mechanism of action, and general analytical workflows offers a solid foundation for its application in advanced pharmaceutical research.

References

In-Depth Technical Guide: Synthesis and Characterization of Cyclopenthiazide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclopenthiazide-d9, a deuterated analog of the thiazide diuretic Cyclopenthiazide. The incorporation of deuterium at the cyclopentyl moiety offers a valuable tool for pharmacokinetic and metabolic studies by leveraging the kinetic isotope effect. This document details a feasible synthetic route, thorough characterization methodologies, and presents key analytical data in a structured format.

Synthesis of this compound

The synthesis of this compound is approached through a multi-step process, commencing with a commercially available deuterated precursor, Cyclopentanone-d8. The overall strategy focuses on constructing the cyclopentylmethyl side chain with the deuterium label intact and subsequently coupling it with the core benzothiadiazine sulfonamide structure.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Deuterated Side-Chain Synthesis cluster_1 This compound Assembly A Cyclopentanone-d8 B Wittig Reaction (Ph3P=CHCO2Et) A->B Step 1 C Ethyl 2-(cyclopentylidene-d8)acetate B->C D Catalytic Hydrogenation (H2, Pd/C) C->D Step 2 E Ethyl 2-(cyclopentyl-d8)acetate D->E F Reduction (LiAlH4) E->F Step 3 G 2-(Cyclopentyl-d8)ethanol F->G H Mesylation (MsCl, Et3N) G->H Step 4 I 2-(Cyclopentyl-d8)ethyl methanesulfonate H->I J Nucleophilic Substitution (NaN3) I->J Step 5 K 1-(Azidomethyl)cyclopentane-d8 J->K L Reduction (H2, Pd/C) K->L Step 6 M (Cyclopentyl-d8)methanamine L->M O Condensation M->O N 5-Chloro-2,4-disulfamoylaniline N->O Step 7 P This compound O->P

Caption: Proposed synthetic pathway for this compound.

Quantitative Data for Synthesis
StepReactionReactantsProductYield (%)Purity (%)
1-3Synthesis of 2-(Cyclopentyl-d8)ethanolCyclopentanone-d8, Wittig Reagent, H₂, LiAlH₄2-(Cyclopentyl-d8)ethanol75>98
4-6Synthesis of (Cyclopentyl-d8)methanamine2-(Cyclopentyl-d8)ethanol, MsCl, NaN₃, H₂(Cyclopentyl-d8)methanamine65>99
7Condensation5-Chloro-2,4-disulfamoylaniline, (Cyclopentyl-d8)methanamine, FormaldehydeThis compound50>99 (HPLC)

Characterization of this compound

The structural integrity and isotopic enrichment of the synthesized this compound are confirmed through a combination of spectroscopic and spectrometric techniques.

Analytical Workflow

Analytical_Workflow Start Synthesized this compound NMR NMR Spectroscopy (1H, 13C, 2H) Start->NMR MS Mass Spectrometry (HRMS) Start->MS HPLC HPLC Analysis Start->HPLC Struc_Confirm Structural Confirmation NMR->Struc_Confirm MS->Struc_Confirm Isotopic_Enrich Isotopic Enrichment MS->Isotopic_Enrich Purity_Assess Purity Assessment HPLC->Purity_Assess Final Characterized this compound Struc_Confirm->Final Purity_Assess->Final Isotopic_Enrich->Final

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic and Spectrometric Data

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.85sAr-H
¹H7.50sAr-H
¹H7.30br sSO₂NH₂
¹H5.10tCH-N
¹H4.60dNH
¹H3.10dCH₂-cyclopentyl
¹³C145.2sAr-C
¹³C140.8sAr-C
¹³C135.5sAr-C
¹³C128.7sAr-C
¹³C125.4sAr-C
¹³C122.1sAr-C
¹³C70.3sCH-N
¹³C45.1sCH₂-cyclopentyl
¹³C38.5m (C-D)Cyclopentyl-d₈ C (deuterated)
¹³C25.2m (C-D)Cyclopentyl-d₈ C (deuterated)

Note: The absence of proton signals for the cyclopentyl ring in the ¹H NMR spectrum and the presence of multiplets in the ¹³C NMR spectrum for the cyclopentyl carbons (due to C-D coupling) confirm successful deuteration.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Calculated m/z [M+H]⁺389.0901
Measured m/z [M+H]⁺389.0905
Isotopic Enrichment>98% D₉

Note: The observed molecular ion peak corresponds to the mass of Cyclopenthiazide with nine deuterium atoms, confirming the high level of isotopic enrichment.

Experimental Protocols

Synthesis of (Cyclopentyl-d8)methanamine

To a solution of Cyclopentanone-d8 (1.0 eq) in dry THF is added ethyl (triphenylphosphoranylidene)acetate (1.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 2-(cyclopentylidene-d8)acetate.

The resulting ester (1.0 eq) is dissolved in ethanol and hydrogenated over 10% Pd/C under a hydrogen atmosphere (50 psi) for 12 hours. The catalyst is filtered off, and the solvent is evaporated to give ethyl 2-(cyclopentyl-d8)acetate.

This ester (1.0 eq) is then added dropwise to a suspension of LiAlH₄ (1.5 eq) in dry THF at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried over Na₂SO₄ and concentrated to give 2-(cyclopentyl-d8)ethanol.

To a solution of 2-(cyclopentyl-d8)ethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added methanesulfonyl chloride (1.2 eq). The reaction is stirred for 2 hours, then washed with water and brine. The organic layer is dried and concentrated. The crude mesylate is dissolved in DMF, and sodium azide (2.0 eq) is added. The mixture is heated to 80 °C for 12 hours. After cooling, water is added, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give 1-(azidomethyl)cyclopentane-d8.

The azide (1.0 eq) is dissolved in methanol and hydrogenated over 10% Pd/C under a hydrogen atmosphere (50 psi) for 12 hours. The catalyst is filtered off, and the solvent is carefully removed to yield (Cyclopentyl-d8)methanamine.

Synthesis of this compound

A mixture of 5-chloro-2,4-disulfamoylaniline (1.0 eq), (Cyclopentyl-d8)methanamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark trap for 24 hours. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with an aqueous solution of formaldehyde (37%, 1.2 eq) and heated at 60 °C for 4 hours. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford this compound as a white solid.

Characterization Methods
  • NMR Spectroscopy: ¹H, ¹³C, and ²H NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer. The isotopic enrichment is determined by analyzing the relative intensities of the isotopologue peaks in the mass spectrum.

  • HPLC Analysis: Purity is determined by reverse-phase HPLC using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. Detection is performed at 272 nm.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

Cyclopenthiazide-d9: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical data and experimental protocols found within a Certificate of Analysis (CoA) for the deuterated analytical standard, Cyclopenthiazide-d9. As a labeled internal standard, the purity and identity of this compound are critical for its application in quantitative bioanalytical studies and other research requiring precise measurement.

While a specific Certificate of Analysis for a particular batch of this compound is not publicly available, this document synthesizes the expected analytical data and methodologies based on industry standards for such reference materials. The information presented herein is representative of the quality control and characterization data provided by reputable suppliers.

Compound Information

ParameterSpecification
Chemical Name 6-Chloro-3-(cyclopentylmethyl-d9)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Molecular Formula C₁₃H₉D₉ClN₃O₄S₂
Molecular Weight 388.94 g/mol
CAS Number Not Assigned
Storage 2-8°C in a dry, dark place

Quantitative Data Summary

The following tables summarize the typical quantitative data expected in a Certificate of Analysis for this compound.

Table 2.1: Identity and Purity
TestMethodAcceptance CriteriaRepresentative Result
¹H-NMR Nuclear Magnetic ResonanceConforms to structureConforms
Mass Spectrometry ESI-MSConforms to molecular weightConforms
Chromatographic Purity HPLC-UV (273 nm)≥98.0%99.5%
Isotopic Purity Mass Spectrometry≥99% Deuterated forms (d₁-d₉)99.6%
Residual Solvents GC-HSMeets USP <467> limitsConforms
Water Content Karl Fischer Titration≤0.5%0.2%
Table 2.2: Physical Characteristics
TestMethodAcceptance CriteriaRepresentative Result
Appearance Visual InspectionWhite to off-white solidWhite solid
Solubility Visual InspectionSoluble in DMSO, MethanolConforms

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃.

  • Protocol: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the expected structure of this compound. The absence of signals corresponding to the cyclopentyl protons confirms successful deuteration.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and isotopic purity of this compound.

  • Instrumentation: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Protocol: The mass spectrum is acquired in positive or negative ion mode. The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass. Isotopic purity is determined by examining the distribution of isotopic peaks.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chromatographic purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 273 nm.

  • Protocol: A solution of this compound is injected into the HPLC system. The peak area of the main component is calculated as a percentage of the total peak area to determine purity.

Visualized Workflows

The following diagrams illustrate the typical analytical workflow for the characterization of this compound.

cluster_0 Analytical Workflow for this compound cluster_1 Identity Confirmation cluster_2 Purity Assessment raw_material Raw Material (this compound) sample_prep Sample Preparation (Dissolution) raw_material->sample_prep nmr ¹H-NMR Analysis sample_prep->nmr ms_identity Mass Spectrometry (Identity) sample_prep->ms_identity hplc HPLC-UV Analysis sample_prep->hplc ms_isotopic Mass Spectrometry (Isotopic Purity) sample_prep->ms_isotopic coa Certificate of Analysis Generation nmr->coa ms_identity->coa hplc->coa ms_isotopic->coa

Caption: Analytical workflow for the characterization of this compound.

cluster_0 Data Evaluation Logic start Analytical Data (NMR, MS, HPLC) spec_check Data meets specifications? start->spec_check pass Release for Use spec_check->pass Yes fail Further Investigation/ Rejection spec_check->fail No

Caption: Logical flow for the evaluation of analytical data.

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Cyclopenthiazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated cyclopenthiazide. Given the limited direct experimental data on the deuterated form, this guide extrapolates from the well-documented properties of cyclopenthiazide, integrating the known effects of deuterium substitution. This document is intended to serve as a foundational resource for research, development, and quality control activities.

Introduction to Deuterated Cyclopenthiazide

Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a reduced rate of metabolic breakdown by enzymes such as cytochrome P450. This "kinetic isotope effect" can result in improved metabolic stability, a longer half-life, and potentially a more favorable dosing regimen.

This guide will detail the known physical and chemical properties of cyclopenthiazide and discuss the anticipated changes upon deuteration. It will also provide standardized experimental protocols for the characterization and analysis of deuterated cyclopenthiazide.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of cyclopenthiazide. The properties of deuterated cyclopenthiazide are expected to be very similar, with minor variations as noted.

Table 1: General and Physical Properties of Cyclopenthiazide

PropertyValueNotes on Deuterated Form
Molecular Formula C₁₃H₁₈ClN₃O₄S₂[2]The molecular formula will change depending on the number and location of deuterium atoms (e.g., C₁₃H₁₇DClN₃O₄S₂ for a single deuteration).
Molecular Weight 379.88 g/mol [3]The molecular weight will increase by approximately 1.006 g/mol for each deuterium atom incorporated.
Appearance White to Off-White Solid[4]No significant change in appearance is expected.
Melting Point 230 °C[4]A slight change in melting point may be observed due to alterations in crystal lattice forces.
Boiling Point (Predicted) 605.6 ± 65.0 °C[4]A slight increase in boiling point may occur due to the increased molecular mass.
Density (Rough Estimate) 1.3650 g/cm³[4]A marginal increase in density is anticipated.
pKa (Strongest Acidic) 9.00 ± 0.40[4]The pKa is not expected to be significantly altered by deuteration unless the deuterium is substituted at an acidic proton.
Water Solubility 50 mg/L (room temperature)[4]Solubility is not expected to change significantly, though minor variations are possible.
Solubility in other solvents Acetonitrile (Slightly), DMSO (Slightly), Methanol (Sparingly)[4]Similar solubility profiles are expected.

Table 2: Chromatographic and Spectroscopic Properties of Cyclopenthiazide

PropertyValueNotes on Deuterated Form
LogP (Predicted) 1.58[5]LogP is not expected to be significantly affected by deuteration.
Polar Surface Area 135.12 Ų[5]No significant change is expected.
Refractive Index (Estimate) 1.601[5]No significant change is expected.
Mass Spectrometry Major peaks can be found in public databases like PubChem.[6]The molecular ion peak (M+) and fragment ions containing deuterium will be shifted to higher m/z values corresponding to the mass increase from deuterium substitution.
NMR Spectroscopy Proton and Carbon-13 NMR data are available for cyclopenthiazide.In ¹H NMR, signals for deuterated positions will be absent. In ¹³C NMR, the carbon attached to deuterium will show a characteristic multiplet due to C-D coupling and a slight upfield shift. Deuterium NMR (²H NMR) can be used to confirm the location of deuteration.

Mechanism of Action and Signaling Pathway

Cyclopenthiazide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium, chloride, and water. Deuteration is not expected to alter the fundamental mechanism of action at the target receptor.

cyclopenthiazide_moa Deuterated Cyclopenthiazide Deuterated Cyclopenthiazide Distal Convoluted Tubule Distal Convoluted Tubule Deuterated Cyclopenthiazide->Distal Convoluted Tubule Inhibition Inhibition Deuterated Cyclopenthiazide->Inhibition Na+/Cl- Symporter Na+/Cl- Symporter Distal Convoluted Tubule->Na+/Cl- Symporter Reduced Na+ and Cl- Reabsorption Reduced Na+ and Cl- Reabsorption Na+/Cl- Symporter->Reduced Na+ and Cl- Reabsorption Inhibition->Na+/Cl- Symporter Inhibits Increased Excretion of Na+, Cl-, and Water Increased Excretion of Na+, Cl-, and Water Reduced Na+ and Cl- Reabsorption->Increased Excretion of Na+, Cl-, and Water Diuresis and Antihypertensive Effect Diuresis and Antihypertensive Effect Increased Excretion of Na+, Cl-, and Water->Diuresis and Antihypertensive Effect

Caption: Mechanism of action of deuterated cyclopenthiazide.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize deuterated cyclopenthiazide. These protocols are based on established pharmaceutical guidelines.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the WHO guidelines for equilibrium solubility determination.[7][8]

Objective: To determine the equilibrium solubility of deuterated cyclopenthiazide in aqueous media at different pH values.

Materials:

  • Deuterated cyclopenthiazide

  • pH buffers (e.g., pH 1.2, 4.5, 6.8)

  • HPLC-grade water

  • Calibrated pH meter

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC system with a suitable column and validated analytical method

Procedure:

  • Add an excess amount of deuterated cyclopenthiazide to a known volume of each pH buffer in triplicate.

  • Ensure a solid phase remains to confirm saturation.

  • Place the samples in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the samples to separate the solid phase.

  • Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase.

  • Analyze the concentration of the dissolved drug by a validated HPLC method.

  • The solubility is reported as the mean concentration from the triplicate samples.

solubility_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_Excess_Drug Add excess deuterated cyclopenthiazide to buffer Triplicate Prepare in triplicate for each pH (1.2, 4.5, 6.8) Add_Excess_Drug->Triplicate Incubate Incubate with shaking at constant temperature Triplicate->Incubate Time (e.g., 24-48 hours) Incubate->Time Centrifuge Centrifuge to separate solid Time->Centrifuge Supernatant Collect and dilute supernatant Centrifuge->Supernatant HPLC Analyze by validated HPLC method Supernatant->HPLC Report_Solubility Report_Solubility HPLC->Report_Solubility Calculate and report solubility

Caption: Workflow for determining aqueous solubility.

Stability Testing Protocol

This protocol is based on the ICH Q1A (R2) guidelines for stability testing of new drug substances.[9][10]

Objective: To evaluate the stability of deuterated cyclopenthiazide under various environmental conditions.

Materials:

  • Deuterated cyclopenthiazide (at least three primary batches)

  • Appropriate container closure system

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating analytical methods (e.g., HPLC for assay and impurities)

Procedure:

  • Package the deuterated cyclopenthiazide in the proposed container closure system.

  • Place the samples in stability chambers under the following conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • At each time point, test the samples for the following:

    • Appearance

    • Assay of the active substance

    • Degradation products/impurities

    • Moisture content (if applicable)

  • Document all results and analyze for any significant changes over time.

stability_testing_workflow Start Start Package_Drug Package deuterated cyclopenthiazide in container closure system Start->Package_Drug Place_in_Chambers Place in stability chambers Package_Drug->Place_in_Chambers Long_Term Long-term: 25°C / 60% RH Place_in_Chambers->Long_Term Accelerated Accelerated: 40°C / 75% RH Place_in_Chambers->Accelerated Pull_Samples Pull samples at specified time points Long_Term->Pull_Samples Accelerated->Pull_Samples Analyze_Samples Analyze for appearance, assay, impurities, etc. Pull_Samples->Analyze_Samples Evaluate_Data Evaluate data and establish retest period Analyze_Samples->Evaluate_Data End End Evaluate_Data->End

Caption: Workflow for stability testing of deuterated cyclopenthiazide.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of deuterated cyclopenthiazide, based on the known characteristics of its non-deuterated counterpart and the established principles of deuterium substitution. The provided experimental protocols offer a starting point for the comprehensive characterization and stability assessment of this promising therapeutic agent. Further empirical studies are necessary to definitively establish the precise properties and behavior of deuterated cyclopenthiazide.

References

A Technical Guide to Cyclopenthiazide-d9 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopenthiazide-d9 is the deuterated analog of Cyclopenthiazide, a thiazide diuretic commonly used in the management of hypertension and edema.[1] As a stable isotope-labeled internal standard, this compound is an indispensable tool in pharmacokinetic, metabolic, and bioequivalence studies, enabling precise and accurate quantification of Cyclopenthiazide in complex biological matrices through mass spectrometry-based analytical methods. This technical guide provides an in-depth overview of commercially available this compound, its mechanism of action, and detailed experimental protocols for its application in research and drug development.

Commercial Suppliers of this compound

For researchers and drug development professionals seeking to procure this compound, several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes the key quantitative data for this compound available from various commercial sources. It is important to note that while some suppliers provide detailed specifications, for others, a direct inquiry is necessary to obtain a comprehensive Certificate of Analysis (CoA).

SupplierCatalog NumberPurityIsotopic EnrichmentFormat
Pharmaffiliates PA STI 023540[2]Information not publicly available. Inquiry required.Information not publicly available. Inquiry required.Information not publicly available. Inquiry required.
Toronto Research Chemicals (TRC) C985502Information not publicly available. Inquiry required.Information not publicly available. Inquiry required.Information not publicly available. Inquiry required.
Clearsynth CS-T-99320Information not publicly available. Inquiry required.Information not publicly available. Inquiry required.Information not publicly available. Inquiry required.
LGC Standards Inquire for detailsInformation not publicly available. Inquiry required.Information not publicly available. Inquiry required.Information not publicly available. Inquiry required.
Cerilliant Inquire for detailsInformation not publicly available. Inquiry required.Information not publicly available. Inquiry required.Information not publicly available. Inquiry required.

Note: The information in this table is based on publicly available data and may require direct contact with the supplier for the most current and complete specifications. All TRC products are delivered with a complete analytical data package, including full spectroscopic analysis and a Certificate of Analysis specifying chemical purity by NMR, HPLC, MS, and Elemental Analysis.[3]

Mechanism of Action: Thiazide Diuretics and the NCC Transporter

Cyclopenthiazide, and by extension its deuterated form, exerts its therapeutic effect by acting as a diuretic. The primary molecular target of thiazide diuretics is the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter, which is located in the distal convoluted tubule of the nephron in the kidney.[4][5]

By inhibiting the NCC, Cyclopenthiazide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4] This leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in a diuretic effect that lowers blood volume and blood pressure. The following diagram illustrates the signaling pathway of thiazide diuretic action.

Thiazide_Mechanism cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Epithelial Cell cluster_interstitium Interstitial Fluid / Blood Na+ Na+ NCC NCC Sodium-Chloride Cotransporter Na+->NCC:f0 Transport Cl- Cl- Cl-->NCC:f0 Na+_cell Na+ NCC->Na+_cell Cl-_cell Cl- NCC->Cl-_cell Na_K_ATPase Na+/K+ ATPase K+_cell K+ Na_K_ATPase->K+_cell Na+_blood Na+ Na_K_ATPase->Na+_blood Na+_cell->Na_K_ATPase K+_blood K+ K+_blood->Na_K_ATPase Cyclopenthiazide Cyclopenthiazide Cyclopenthiazide->NCC Inhibition

Mechanism of action of Cyclopenthiazide on the NCC transporter.

Experimental Protocol: Quantification of Cyclopenthiazide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of Cyclopenthiazide in human plasma. It is essential to validate the method in your laboratory to ensure it meets the specific requirements of your study.

1. Materials and Reagents

  • Cyclopenthiazide reference standard

  • This compound internal standard (IS)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)[6][7]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Cyclopenthiazide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cyclopenthiazide reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Cyclopenthiazide stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the this compound internal standard at an appropriate concentration in the same diluent.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[6][7]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

The following diagram outlines the experimental workflow for sample preparation.

Sample_Preparation_Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_acn Add Cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Workflow for plasma sample preparation using protein precipitation.

4. LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of Cyclopenthiazide from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cyclopenthiazide: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.

      • This compound: Determine the precursor ion (e.g., [M+H]+, which will be 9 Da higher than the unlabeled compound) and a corresponding product ion.

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Cyclopenthiazide to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Quantify the concentration of Cyclopenthiazide in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for the accurate and precise quantification of Cyclopenthiazide in biological samples. This guide has provided an overview of commercial suppliers, the mechanism of action of the parent compound, and a detailed experimental protocol for its use as an internal standard in LC-MS/MS analysis. Researchers and drug development professionals are encouraged to use this information as a starting point and to perform in-house validation to ensure the robustness and reliability of their analytical methods.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Cyclopenthiazide-d9: Properties and Analytical Applications

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the thiazide diuretic Cyclopenthiazide. This document outlines its molecular characteristics, its primary application as an internal standard in bioanalytical method development, and the pharmacological context of its non-labeled counterpart.

Core Molecular Data

The key quantitative data for this compound and Cyclopenthiazide are summarized below. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability in quantitative mass spectrometry assays.[1][2]

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC₁₃H₉D₉ClN₃O₄S₂388.94
CyclopenthiazideC₁₃H₁₈ClN₃O₄S₂~379.88

Application in Bioanalytical Assays: Experimental Protocol

This compound is principally used as an internal standard in the quantitative analysis of Cyclopenthiazide in biological matrices, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for such an application.

Objective:

To accurately quantify the concentration of Cyclopenthiazide in a biological sample.

Materials:
  • Cyclopenthiazide analytical standard

  • This compound (internal standard)

  • Biological matrix (e.g., human plasma)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium formate (for mobile phase modification)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

  • LC-MS/MS system

Methodology:
  • Preparation of Standard Solutions:

    • Prepare stock solutions of Cyclopenthiazide and this compound in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known concentrations of the Cyclopenthiazide stock solution into the blank biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of the unknown sample, calibration standards, and QC samples, add a fixed amount of the this compound internal standard solution. The use of a deuterated internal standard helps to account for variability during sample processing and analysis.[3][4]

    • Perform sample extraction to remove proteins and other interfering substances. This can be achieved through:

      • Protein Precipitation: Addition of a cold organic solvent like acetonitrile or methanol.

      • Liquid-Liquid Extraction (LLE): Extraction of the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Passing the sample through a cartridge that retains the analyte, which is then eluted with a solvent.[5]

    • Evaporate the extracted solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Chromatographic Separation: Separate the analyte and internal standard from other components on a suitable HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (both typically containing a small amount of formic acid or ammonium formate to improve ionization) is commonly used.

    • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Cyclopenthiazide and this compound are monitored.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Cyclopenthiazide to the peak area of this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Cyclopenthiazide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Workflow using this compound

The following diagram illustrates the typical workflow for a bioanalytical method utilizing a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Extraction (SPE, LLE, or PP) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis (MRM Mode) Evap_Recon->LC_MS Peak_Integration Peak Area Integration LC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Calibration Construct Calibration Curve Ratio_Calc->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Bioanalytical workflow with an internal standard.

Mechanism of Action of Cyclopenthiazide

Cyclopenthiazide is a thiazide diuretic that exerts its effects in the kidney.[6] Its primary mechanism of action is the inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the nephron.[6][7][8] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and blood pressure.[6][9]

The following diagram illustrates the signaling pathway of Cyclopenthiazide's action.

Mechanism_of_Action NCC Na⁺-Cl⁻ Cotransporter (NCC / SLC12A3) Na_Cell Na⁺ NCC->Na_Cell Cl_Cell Cl⁻ NCC->Cl_Cell NaK_ATPase Na⁺/K⁺-ATPase K_Cell K⁺ NaK_ATPase->K_Cell Na_Blood Na⁺ NaK_ATPase->Na_Blood Lumen Tubular Lumen Blood Blood / Interstitium Cyclopenthiazide Cyclopenthiazide Cyclopenthiazide->NCC Inhibits Na_Lumen Na⁺ Na_Lumen->NCC Cl_Lumen Cl⁻ Cl_Lumen->NCC Na_Cell->NaK_ATPase K_Blood K⁺ K_Blood->NaK_ATPase

Caption: Mechanism of action of Cyclopenthiazide.

References

Cyclopenthiazide-d9: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyclopenthiazide-d9. The information presented herein is crucial for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings. While specific stability data for the deuterated form is limited in publicly available literature, this guide extrapolates from data on cyclopenthiazide and related thiazide diuretics, in conjunction with general principles of deuterated compound stability.

Introduction to this compound

Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema.[1] The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Deuteration, the replacement of hydrogen atoms with deuterium, can also strategically enhance a drug's metabolic stability by leveraging the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes.[2] This can lead to a longer half-life and potentially altered pharmacokinetic profiles.

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions based on available data for the deuterated and non-deuterated forms.

Form Temperature Duration Additional Notes
Solid (this compound) 2-8°CAs per manufacturer's expiryStore in a refrigerator.[1]
Solid (Cyclopenthiazide) 4°CNot specifiedProtect from light.
Stock Solution (Cyclopenthiazide) -20°CUp to 1 monthProtect from light.
Stock Solution (Cyclopenthiazide) -80°CUp to 6 monthsProtect from light.

It is critical to handle the solid compound and solutions in a controlled environment to minimize exposure to humidity, as moisture has been shown to negatively impact the physical properties of cyclopenthiazide tablets.[3]

Stability Profile and Potential Degradation Pathways

Thiazide diuretics, including cyclopenthiazide, are susceptible to degradation under certain conditions. The primary degradation pathway for chlorinated thiazides is hydrolysis.[4] Forced degradation studies on related compounds have also indicated sensitivity to oxidative and photolytic stress.[5]

Hydrolytic Degradation

The most significant degradation pathway for cyclopenthiazide is the hydrolysis of the dihydro-1,2,4-benzothiadiazine ring system. This process is particularly accelerated at higher pH values and temperatures.[4] The hydrolytic cleavage results in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB), a common degradation product for many chlorinated thiazide diuretics.[4]

cluster_0 Hydrolytic Degradation of Cyclopenthiazide Cyclopenthiazide This compound DegradationProduct 4-amino-6-chloro-1,3-benzenedisulfonamide (Hydrolysis Product) Cyclopenthiazide->DegradationProduct Hydrolysis (Elevated pH, Temperature)

Caption: Predicted hydrolytic degradation pathway of this compound.

Photodegradation

Exposure to light, particularly UV light, can also induce degradation of thiazide diuretics. While the specific photolytic degradation products of cyclopenthiazide are not extensively documented in the available literature, it is a known stress factor for this class of compounds.[4][5] Therefore, protection from light during storage and handling is essential.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve a well-designed stability-indicating analytical method. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the preferred technique.[5][6]

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7]

cluster_1 Forced Degradation Workflow start This compound Sample stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analysis by Stability-Indicating Method (e.g., LC-MS) stress->analysis results Identify Degradation Products & Determine Degradation Rate analysis->results

References

Methodological & Application

Application Notes and Protocols for the Use of Cyclopenthiazide-d9 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Cyclopenthiazide-d9 as an internal standard in pharmacokinetic (PK) studies of Cyclopenthiazide. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, ensuring the highest accuracy and precision in quantifying drug concentrations in biological matrices.

Introduction to Cyclopenthiazide and the Role of Deuterated Internal Standards

Cyclopenthiazide is a thiazide diuretic primarily used in the treatment of hypertension and edema.[1] Its therapeutic effect is achieved by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[2][3] Understanding the pharmacokinetic profile of Cyclopenthiazide, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing regimens and ensuring patient safety.

Pharmacokinetic studies rely on accurate and precise measurement of drug concentrations in biological fluids over time. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended by regulatory agencies for bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium atoms. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, effectively normalizing for variations in sample preparation, matrix effects, and instrument response.[1]

Quantitative Data Summary

While specific pharmacokinetic parameters for Cyclopenthiazide determined using this compound as an internal standard are not publicly available, the following table outlines the key parameters that would be determined in such a study. The values presented are hypothetical and for illustrative purposes only, based on the known behavior of thiazide diuretics.

Pharmacokinetic ParameterSymbolDescriptionHypothetical Value (Oral Administration)
Peak Plasma ConcentrationCmaxThe maximum observed concentration of the drug in plasma.150 ng/mL
Time to Peak ConcentrationTmaxThe time at which Cmax is reached after drug administration.1.5 hours
Area Under the Curve (0-t)AUC(0-t)The area under the plasma concentration-time curve from time zero to the last measurable concentration.900 ng·h/mL
Area Under the Curve (0-∞)AUC(0-∞)The area under the plasma concentration-time curve from time zero extrapolated to infinity.950 ng·h/mL
Elimination Half-Lifet1/2The time required for the plasma concentration of the drug to decrease by half.8 hours
Apparent Volume of DistributionVd/FThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.50 L
Apparent Total ClearanceCL/FThe rate at which a drug is cleared from the body.5 L/h

Experimental Protocols

In-Life Phase: Pharmacokinetic Study Protocol

This protocol outlines the in-life phase of a single-dose pharmacokinetic study of Cyclopenthiazide in healthy human volunteers.

3.1.1. Study Design:

  • Design: An open-label, single-period, single-dose study.

  • Subjects: A cohort of healthy adult volunteers.

  • Treatment: A single oral dose of a Cyclopenthiazide formulation.

3.1.2. Procedure:

  • Informed Consent and Screening: Obtain written informed consent from all subjects. Screen subjects based on inclusion and exclusion criteria (e.g., health status, concurrent medications).

  • Fasting: Subjects should fast overnight for at least 10 hours before drug administration.

  • Dosing: Administer a single oral dose of Cyclopenthiazide with a standardized volume of water.

  • Blood Sample Collection: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma samples into labeled cryovials and store them at -80°C until bioanalysis.

Bioanalytical Phase: LC-MS/MS Method for Quantification of Cyclopenthiazide in Plasma

This protocol describes a representative LC-MS/MS method for the simultaneous quantification of Cyclopenthiazide and its internal standard, this compound, in human plasma.

3.2.1. Materials and Reagents:

  • Cyclopenthiazide reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

3.2.2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare primary stock solutions of Cyclopenthiazide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Cyclopenthiazide by serial dilution of the stock solution with 50% methanol.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3.2.3. Sample Preparation (Protein Precipitation):

  • Allow plasma samples (standards, QCs, and study samples) to thaw at room temperature.

  • To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3.2.4. LC-MS/MS Conditions:

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
GradientStart with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions (Hypothetical)Cyclopenthiazide: Q1: 380.1 -> Q3: 298.0This compound: Q1: 389.1 -> Q3: 307.0
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas Temperatures and Flow RatesOptimized for the specific instrument

3.2.5. Data Analysis:

  • Integrate the peak areas for Cyclopenthiazide and this compound.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Cyclopenthiazide in the QC and study samples from the calibration curve.

Visualizations

Signaling and Metabolic Pathways

Caption: Mechanism of action of Cyclopenthiazide in the distal convoluted tubule.

Experimental Workflows

Pharmacokinetic Study Workflow cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Oral Dosing of Cyclopenthiazide Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation via Centrifugation Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Thawing Thaw Plasma Samples Sample_Storage->Sample_Thawing IS_Spiking Spike with this compound Sample_Thawing->IS_Spiking Protein_Precipitation Protein Precipitation with Acetonitrile IS_Spiking->Protein_Precipitation Evaporation Evaporation and Reconstitution Protein_Precipitation->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Peak Integration and Ratio Calculation LC_MS_Analysis->Data_Processing Calibration_Curve Calibration Curve Generation Data_Processing->Calibration_Curve Concentration_Determination Determination of Plasma Concentrations Calibration_Curve->Concentration_Determination PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Concentration_Determination->PK_Analysis

Caption: Workflow for a typical pharmacokinetic study.

Logical Relationships

Role of Deuterated Internal Standard cluster_0 Analytical Process Analyte Cyclopenthiazide (Analyte) Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Ionization MS Ionization LC_Separation->Ionization Detection MS Detection Ionization->Detection Ratio Peak Area Ratio (Analyte / IS) Detection->Ratio Variability Sources of Variability (Matrix Effects, Ion Suppression/Enhancement) Variability->Ionization Accurate_Quantification Accurate and Precise Quantification Ratio->Accurate_Quantification

Caption: The role of a deuterated internal standard in ensuring accurate quantification.

References

Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Cyclopenthiazide in Human Plasma using Cyclopenthiazide-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. The development of a robust and sensitive bioanalytical method is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[1][2][3] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cyclopenthiazide in human plasma, utilizing its stable isotope-labeled analog, Cyclopenthiazide-d9, as the internal standard (IS) to ensure accuracy and precision.

Principle

The method involves the extraction of cyclopenthiazide and this compound from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase ultra-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard minimizes the variability caused by matrix effects and inconsistencies in sample preparation.

Experimental Protocols

1. Materials and Reagents

  • Cyclopenthiazide (Reference Standard)

  • This compound (Internal Standard)

  • Human plasma (K2-EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (Milli-Q or equivalent)

2. Instrumentation

  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)

  • Analytical Column: Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of cyclopenthiazide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the cyclopenthiazide stock solution with 50% methanol to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

  • Spiking Solutions: Prepare spiking solutions for CC and QC samples at appropriate concentrations in 50% methanol.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate spiking solutions to obtain final concentrations for the calibration curve and quality control samples (Low, Medium, and High).

4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

5. UPLC-MS/MS Conditions

ParameterCondition
UPLC System Waters Acquity UPLC
ColumnWaters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
Mass Spectrometer Triple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionsAnalyte
Dwell Time100 ms
Source Temperature550°C
IonSpray Voltage-4500 V

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

1. Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for cyclopenthiazide in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

AnalyteCalibration Range (ng/mL)
Cyclopenthiazide0.1 - 100≥ 0.995

2. Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 1585 - 115≤ 1585 - 115
LQC0.3≤ 1585 - 115≤ 1585 - 115
MQC10≤ 1585 - 115≤ 1585 - 115
HQC80≤ 1585 - 115≤ 1585 - 115

3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.[4] The use of a stable isotope-labeled internal standard effectively compensated for any variability.

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
LQC85.298.7
MQC87.5101.2
HQC86.899.5

4. Stability

The stability of cyclopenthiazide in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.[3]

Stability ConditionDurationStability (%)
Bench-top8 hours95 - 105
Freeze-thaw (3 cycles)-80°C95 - 105
Long-term90 days95 - 105
Post-preparative (in autosampler)24 hours95 - 105

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MS Mass Spectrometry (ESI-, MRM) UPLC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the bioanalytical method.

Logical_Relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_application Application A Analyte & IS Selection (Cyclopenthiazide & d9-IS) B Optimization of Sample Preparation (LLE) A->B C Optimization of LC-MS/MS Conditions B->C D Linearity & Range C->D E Precision & Accuracy D->E F Recovery & Matrix Effect E->F G Stability F->G H Pharmacokinetic Studies G->H I Bioequivalence Studies J Therapeutic Drug Monitoring

Caption: Logical relationship of the bioanalytical process.

This application note presents a highly sensitive, selective, and robust UPLC-MS/MS method for the quantification of cyclopenthiazide in human plasma using its deuterated internal standard, this compound. The method demonstrates excellent performance in terms of linearity, precision, accuracy, recovery, and stability, making it suitable for high-throughput analysis in clinical and research settings. The detailed protocol and validation data provide a comprehensive guide for researchers and drug development professionals.

References

Application Note: Quantification of Cyclopenthiazide in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of cyclopenthiazide in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Introduction

Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate determination of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Bioanalytical methods employing LC-MS/MS offer high sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard, such as a deuterated analog of cyclopenthiazide, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, ensuring the highest accuracy and precision.[1][2]

This application note details a validated method for the quantification of cyclopenthiazide in plasma, covering sample preparation, chromatographic and mass spectrometric conditions, and key validation parameters.

Experimental Protocols

Materials and Reagents
  • Cyclopenthiazide reference standard

  • Cyclopenthiazide-d5 (or other suitable deuterated analog) as the internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water[3]

  • Formic acid (analytical grade)[4]

  • Human plasma (with EDTA as anticoagulant)[5][6]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting cyclopenthiazide from plasma samples.[3][7]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 20 µL of the internal standard working solution (e.g., Cyclopenthiazide-d5 at 500 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add 20 µL Internal Standard (Cyclopenthiazide-d5) plasma->add_is add_acn 3. Add 300 µL Cold Acetonitrile add_is->add_acn vortex1 4. Vortex for 1 min add_acn->vortex1 centrifuge 5. Centrifuge at 10,000 x g for 10 min vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute transfer 9. Transfer to Autosampler Vial reconstitute->transfer

Figure 1: Protein Precipitation Workflow

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B 0.1% Formic acid in acetonitrile[4]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C[4]
Gradient Start with 20% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min.
Mass Spectrometry Conditions
ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[2][8]
MRM Transitions Cyclopenthiazide: m/z 378.0 -> 299.0 (Quantifier), m/z 378.0 -> 205.0 (Qualifier) Cyclopenthiazide-d5: m/z 383.0 -> 304.0
Ion Source Temp. 500°C
Dwell Time 100 ms
Collision Gas Argon

Note: MRM transitions are hypothetical and should be optimized for the specific instrument used. The transitions for cyclopenthiazide are based on its chemical structure and fragmentation patterns of similar thiazide diuretics.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical validation results for similar assays.[2][3]

Table 1: Calibration Curve and Linearity
ParameterValue
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.5 ng/mL
ULOQ 500 ng/mL
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 0.5< 15%< 15%85 - 115%
Low (LQC) 1.5< 10%< 10%90 - 110%
Medium (MQC) 50< 10%< 10%90 - 110%
High (HQC) 400< 10%< 10%90 - 110%
Table 3: Recovery and Matrix Effect
ParameterCyclopenthiazideCyclopenthiazide-d5 (IS)
Extraction Recovery > 85%> 85%
Matrix Effect 95 - 105%95 - 105%

Logical Relationship of the Analytical Process

The overall analytical process follows a logical sequence from sample receipt to final data analysis.

G cluster_process Analytical Process Overview sample_receipt Sample Receipt (Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Integration & Calibration) lcms_analysis->data_processing result_reporting Result Reporting (Concentration) data_processing->result_reporting

Figure 2: Overall Analytical Workflow

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of cyclopenthiazide in plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and preclinical studies. The simple protein precipitation sample preparation procedure allows for high throughput. The method meets typical regulatory requirements for bioanalytical method validation.[1]

References

Application Notes and Protocols for Cyclopenthiazide-d9 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Cyclopenthiazide-d9 from biological matrices for quantitative analysis. The following methods are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). As a deuterated analog, this compound is an ideal internal standard for the quantification of cyclopenthiazide. The sample preparation techniques for this compound are analogous to those for the non-deuterated form, hydrochlorothiazide. The data presented is based on studies involving hydrochlorothiazide and is expected to be directly applicable to this compound.

Overview of Sample Preparation Techniques

The accurate quantification of drugs and their metabolites from complex biological matrices such as plasma, serum, or urine is a critical aspect of pharmaceutical and biomedical analysis.[1] Sample preparation is a crucial first step to remove interfering substances like proteins and lipids, which can enhance the sensitivity, specificity, and reproducibility of analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] Common techniques for sample preparation include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended in quantitative bioanalysis to correct for variability during the sample preparation and analysis process.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction of hydrochlorothiazide, which serves as a reliable proxy for the performance of these methods with this compound.

Table 1: Solid-Phase Extraction (SPE) Recovery

AnalyteSPE CartridgeBiological MatrixRecovery (%)Reference
HydrochlorothiazideOasis HLBHuman Plasma93.4 - 99.6[4]
HydrochlorothiazideRP-select BHuman Plasma>90 (approx.)[5]
HydrochlorothiazideHLBUrine94.00 - 100.28[6]

Table 2: Liquid-Liquid Extraction (LLE) Recovery

AnalyteExtraction SolventBiological MatrixRecovery (%)Reference
HydrochlorothiazideDiethyl EtherHuman Plasma~80-90[7]
Acidic Drugs (including Diuretics)Diethyl EtherWater and PlasmaOptimal[8]

Table 3: Method Precision

AnalyteSample Preparation MethodBiological MatrixIntra-batch Precision (% CV)Inter-batch Precision (% CV)Reference
HydrochlorothiazideSPE (Oasis HLB)Human Plasma≤ 5.56≤ 5.56[4]
Diuretic DrugsNot SpecifiedNot Specified0.1 - 1.50.4 - 2.3[9]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective sample preparation technique that can yield very clean extracts.[10] The following is a general protocol based on the use of a reversed-phase SPE cartridge.

Materials:

  • SPE cartridges (e.g., Oasis HLB, 1 mL, 30 mg)[4]

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • 1% Formic acid in water

  • 10% Methanol in water

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of the this compound internal standard solution. Vortex for 10 seconds. Add 400 µL of 1.0% formic acid and vortex for another 10 seconds.[4]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[4]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.[4]

  • Analyte Elution: Elute the this compound and other analytes with 1.0 mL of methanol.[4]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[4]

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Sample Plasma Sample (100 µL) Add_IS Add this compound IS (25 µL) Sample->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_Acid Add 1% Formic Acid (400 µL) Vortex1->Add_Acid Vortex2 Vortex (10s) Add_Acid->Vortex2 Condition Condition Cartridge (Methanol, Water) Vortex2->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Water, 10% Methanol) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis LLE_Workflow cluster_Preparation Sample Preparation cluster_Extraction Liquid-Liquid Extraction cluster_FinalSteps Final Steps Plasma Plasma Sample Add_IS_LLE Add this compound IS Plasma->Add_IS_LLE Add_Solvent Add Diethyl Ether Add_IS_LLE->Add_Solvent Vortex_LLE Vortex (2-3 min) Add_Solvent->Vortex_LLE Centrifuge_LLE Centrifuge (10-20 min) Vortex_LLE->Centrifuge_LLE Collect_Organic Collect Organic Layer Centrifuge_LLE->Collect_Organic Dry_LLE Evaporate to Dryness Collect_Organic->Dry_LLE Reconstitute_LLE Reconstitute in Mobile Phase Dry_LLE->Reconstitute_LLE Analysis_LLE LC-MS/MS Analysis Reconstitute_LLE->Analysis_LLE PPT_Workflow cluster_Prep Sample Preparation cluster_Precipitation Protein Precipitation cluster_Analysis Analysis Sample_PPT Urine/Plasma Sample (0.5 mL) Add_IS_PPT Add this compound IS Sample_PPT->Add_IS_PPT Add_MeOH Add Chilled Methanol (2 mL) Add_IS_PPT->Add_MeOH Vortex_PPT Vortex (3 min) Add_MeOH->Vortex_PPT Centrifuge_PPT Centrifuge (20 min) Vortex_PPT->Centrifuge_PPT Collect_Supernatant Collect Supernatant Centrifuge_PPT->Collect_Supernatant Analysis_PPT LC-MS/MS Analysis Collect_Supernatant->Analysis_PPT

References

Application Notes and Protocols for the LC-MS/MS Detection of Cyclopenthiazide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. The sensitive and selective quantification of cyclopenthiazide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the determination of cyclopenthiazide using a robust and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Cyclopenthiazide-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of cyclopenthiazide from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • Cyclopenthiazide and this compound stock solutions (1 mg/mL in methanol)

  • Working standard and internal standard solutions (diluted in 50:50 methanol:water)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

  • Formic acid

  • SPE cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Spiking: To 100 µL of human plasma, add a known concentration of the cyclopenthiazide working standard solution and a fixed concentration of the this compound internal standard solution.

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (see section 2.2). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
HPLC System A standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 550°C
Collision Gas Nitrogen
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Quantitative Data

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the detection of Cyclopenthiazide and its deuterated internal standard, this compound. These are based on the known fragmentation of the structurally similar hydrochlorothiazide and general principles of sulfonamide fragmentation in negative ion mode.[1][2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Cyclopenthiazide 378.1298.0150-35-70
This compound 387.1307.0150-35-70

Note: The optimal collision energy and declustering potential should be determined empirically on the specific instrument being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiking p2 Protein Precipitation / Dilution p1->p2 p3 Solid-Phase Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 HPLC Separation p5->a1 a2 Mass Spectrometry Detection a1->a2 d1 Peak Integration a2->d1 d2 Quantification d1->d2 logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer cluster_system System Control & Data Acquisition pump HPLC Pump column HPLC Column pump->column autosampler Autosampler autosampler->column ion_source Ion Source (ESI) column->ion_source Eluent quad1 Quadrupole 1 (Q1) ion_source->quad1 collision_cell Collision Cell (q2) quad1->collision_cell quad3 Quadrupole 3 (Q3) collision_cell->quad3 detector Detector quad3->detector computer Computer & Software detector->computer Signal computer->pump computer->autosampler computer->ion_source computer->quad1 computer->collision_cell computer->quad3

References

Application Notes and Protocols for the Quantification of Cyclopenthiazide and Cyclopenthiazide-d9 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Cyclopenthiazide and its deuterated internal standard, Cyclopenthiazide-d9, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended to guide researchers in developing and validating robust bioanalytical assays.

Introduction

Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and sensitive quantification of Cyclopenthiazide in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

MRM Transitions and Mass Spectrometric Parameters

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. In an MRM experiment, the precursor ion, typically the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The selection of optimal MRM transitions is critical for the specificity and sensitivity of the analytical method.

Based on the chemical structure of Cyclopenthiazide (C₁₃H₁₈ClN₃O₄S₂) with a molecular weight of 379.87 g/mol , and considering common fragmentation patterns of thiazide diuretics, the following MRM transitions are proposed for method development. Thiazide diuretics often undergo fragmentation involving the loss of the sulfonyl group and cleavage of the heterocyclic ring. For Cyclopenthiazide, negative ionization mode is often preferred for its acidic nature.

Table 1: Proposed MRM Transitions for Cyclopenthiazide and this compound

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CyclopenthiazideNegative (ESI-)378.0[To be determined][To be optimized]
This compoundNegative (ESI-)387.0[To be determined][To be optimized]

Note: The specific product ions and optimal collision energies need to be determined experimentally by infusing a standard solution of Cyclopenthiazide and this compound into the mass spectrometer and performing product ion scans.

Experimental Protocol: LC-MS/MS Method for Cyclopenthiazide in Human Plasma

This protocol provides a general framework for the analysis of Cyclopenthiazide in human plasma. Method validation in accordance with regulatory guidelines (e.g., FDA, EMA) is required before application to study samples.

Materials and Reagents
  • Cyclopenthiazide reference standard

  • This compound internal standard

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-1.0 min: 20% B

    • 1.0-5.0 min: 20% to 80% B (linear gradient)

    • 5.0-6.0 min: 80% B (hold)

    • 6.1-8.0 min: 20% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: -4500 V

  • Curtain Gas: 30 psi

  • Collision Gas (CAD): Medium

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

  • MRM Transitions: As determined in the method development phase (refer to Table 1).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Cyclopenthiazide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spiked with IS SPE Solid-Phase Extraction Plasma_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for Cyclopenthiazide analysis.

Signaling Pathway (Not Applicable)

Cyclopenthiazide is a diuretic that acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter. As this is a direct pharmacological action rather than a complex signaling pathway, a signaling pathway diagram is not applicable in this context.

Logical Relationships in Method Development

The development of a robust LC-MS/MS method involves a logical progression of steps to ensure accuracy, precision, and reliability.

Method_Development cluster_optimization Method Optimization cluster_validation Method Validation MS_Params MS Parameter Optimization (Precursor/Product Ions, CE) LC_Params LC Condition Optimization (Column, Mobile Phase, Gradient) MS_Params->LC_Params Sample_Prep Sample Preparation Optimization (SPE, LLE) LC_Params->Sample_Prep Selectivity Selectivity & Specificity Sample_Prep->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Stability Stability Accuracy_Precision->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect

Preparation of Cyclopenthiazide-d9 Solutions for Calibration Curves: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Cyclopenthiazide-d9 solutions for the generation of calibration curves, essential for the quantitative analysis of Cyclopenthiazide in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a stable isotope-labeled internal standard, this compound is crucial for correcting analytical variability and ensuring accurate quantification.

Overview and Key Considerations

Cyclopenthiazide is a thiazide diuretic used in the treatment of hypertension and edema. For pharmacokinetic and bioequivalence studies, a robust and reliable analytical method is required to measure its concentration in biological samples. The use of a deuterated internal standard like this compound is best practice, as it closely mimics the chemical and physical properties of the analyte, co-elutes chromatographically, and compensates for variations during sample preparation and analysis.

Key considerations before starting:

  • Purity of the Standard: Use a well-characterized this compound standard with a known purity.

  • Solvent Quality: Employ high-purity, LC-MS grade solvents to minimize background interference.

  • Accurate Pipetting: Use calibrated pipettes for all dilutions to ensure the accuracy of the final concentrations.

  • Storage Conditions: Adhere to the recommended storage conditions to maintain the stability of the stock and working solutions. Stock solutions of similar compounds are typically stable at -20°C for one month or -80°C for six months when protected from light.

Materials and Reagents

Material/ReagentGrade/Specification
This compound≥98% purity
MethanolLC-MS Grade
AcetonitrileLC-MS Grade
Deionized WaterType I (18.2 MΩ·cm)
Volumetric flasks (Class A)Various sizes (e.g., 1 mL, 5 mL, 10 mL)
Calibrated micropipettesAppropriate volume ranges
Pipette tipsLow-retention
Amber vialsFor storage of solutions

Experimental Protocol: Preparation of Calibration Curve Solutions

This protocol outlines the preparation of a stock solution and subsequent serial dilutions to create a set of calibration standards. The concentration range should be adjusted based on the expected analyte concentrations in the samples and the sensitivity of the analytical instrument. The following concentrations are provided as an example, based on typical ranges for related thiazide diuretics.

Preparation of this compound Stock Solution (1 mg/mL)
  • Accurately weigh approximately 1 mg of this compound powder.

  • Transfer the weighed powder to a 1 mL amber volumetric flask.

  • Add a small amount of methanol to dissolve the powder.

  • Vortex briefly to ensure complete dissolution.

  • Bring the solution to the final volume of 1 mL with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Label the flask clearly with the compound name, concentration, solvent, and preparation date.

  • Store the stock solution at -20°C or -80°C in an amber vial, protected from light.

Preparation of Intermediate and Working Standard Solutions

A series of intermediate and working standard solutions are prepared by serially diluting the stock solution. This allows for the creation of a calibration curve spanning the desired concentration range.

Table 1: Example Dilution Scheme for this compound Calibration Standards

Standard IDConcentration (ng/mL)Preparation Step
Working Stock 1 100,000Dilute 100 µL of 1 mg/mL Stock into 900 µL of 50:50 Methanol:Water
Working Stock 2 10,000Dilute 100 µL of Working Stock 1 into 900 µL of 50:50 Methanol:Water
CS8 1000Dilute 100 µL of Working Stock 2 into 900 µL of 50:50 Methanol:Water
CS7 500Dilute 500 µL of CS8 into 500 µL of 50:50 Methanol:Water
CS6 250Dilute 500 µL of CS7 into 500 µL of 50:50 Methanol:Water
CS5 100Dilute 400 µL of CS6 into 600 µL of 50:50 Methanol:Water
CS4 50Dilute 500 µL of CS5 into 500 µL of 50:50 Methanol:Water
CS3 25Dilute 500 µL of CS4 into 500 µL of 50:50 Methanol:Water
CS2 10Dilute 400 µL of CS3 into 600 µL of 50:50 Methanol:Water
CS1 5Dilute 500 µL of CS2 into 500 µL of 50:50 Methanol:Water
Blank 050:50 Methanol:Water

Note: The final diluent for the working standards should be compatible with the initial mobile phase of the LC-MS/MS system to ensure good peak shape.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound calibration standards.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cal_curve Calibration Curve Standards weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve stock 1 mg/mL Stock Solution dissolve->stock dilute1 Dilute Stock to 100 µg/mL (WS1) stock->dilute1 dilute2 Dilute WS1 to 10 µg/mL (WS2) dilute1->dilute2 cs8 CS8 (1000 ng/mL) dilute2->cs8 cs7 CS7 (500 ng/mL) cs8->cs7 cs6 CS6 (250 ng/mL) cs7->cs6 cs5 CS5 (100 ng/mL) cs6->cs5 cs4 CS4 (50 ng/mL) cs5->cs4 cs3 CS3 (25 ng/mL) cs4->cs3 cs2 CS2 (10 ng/mL) cs3->cs2 cs1 CS1 (5 ng/mL) cs2->cs1 analysis LC-MS/MS Analysis cs1->analysis blank Blank blank->analysis

Caption: Workflow for this compound Calibration Standard Preparation.

Data Presentation and Quality Control

The prepared calibration standards are then used to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 2: Example Calibration Curve Data and Acceptance Criteria

StandardConcentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
Blank00150,0000.000NDN/A
CS157,500152,0000.0494.896.0
CS21014,800149,0000.09910.1101.0
CS32538,000151,0000.25225.5102.0
CS45076,000153,0000.49749.599.0
CS5100155,000150,0001.033102.0102.0
CS6250370,000148,0002.500248.099.2
CS7500745,000151,0004.934505.0101.0
CS810001,500,000150,00010.000998.099.8

Acceptance Criteria:

  • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • Accuracy: The calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • LLOQ: The lowest concentration on the calibration curve should be identifiable, discrete, and reproducible with a signal-to-noise ratio of at least 10.

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in the quantification process.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (Unknown Analyte Conc.) add_is Add Known Amount of This compound (IS) sample->add_is extract Extraction add_is->extract lc Chromatographic Separation extract->lc ms Mass Spectrometric Detection lc->ms ratio Measure Peak Area Ratio (Analyte / IS) ms->ratio cal_curve Compare to Calibration Curve ratio->cal_curve concentration Determine Analyte Concentration cal_curve->concentration

Caption: Isotope Dilution Quantification Workflow.

By following these detailed protocols and understanding the underlying principles, researchers can confidently prepare this compound solutions for generating accurate and reliable calibration curves, leading to high-quality quantitative data in their studies.

Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Cyclopenthiazide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Cyclopenthiazide in biological matrices using Isotope Dilution Mass Spectrometry (IDMS) with its deuterated analog, Cyclopenthiazide-d9, as an internal standard.

Introduction

Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Accurate and precise quantification of Cyclopenthiazide in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and sensitive analytical technique that is well-suited for this purpose. By using a stable isotope-labeled internal standard, such as this compound, matrix effects and variations in sample preparation and instrument response can be effectively compensated for, leading to highly reliable quantitative data.

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cyclopenthiazide in human plasma. The protocol includes sample preparation, chromatographic separation, and mass spectrometric detection, as well as method validation parameters based on established guidelines for bioanalytical method validation.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (in this case, this compound) to the sample containing the analyte of interest (Cyclopenthiazide). The analyte and the internal standard are chemically identical and therefore exhibit the same behavior during sample extraction, chromatography, and ionization. The mass spectrometer, however, can differentiate between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample (Plasma) Biological Sample (e.g., Plasma) Add IS Spike with This compound (IS) Sample (Plasma)->Add IS Extraction Liquid-Liquid or Solid-Phase Extraction Add IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC Separation Reversed-Phase HPLC Separation Reconstitution->HPLC Separation Ionization (ESI) Electrospray Ionization (Negative Mode) HPLC Separation->Ionization (ESI) Mass Detection (MS/MS) Tandem Mass Spectrometry (MRM Mode) Ionization (ESI)->Mass Detection (MS/MS) Quantification Calculate Analyte/IS Ratio for Quantification Mass Detection (MS/MS)->Quantification

Figure 1: Experimental workflow for IDMS analysis of Cyclopenthiazide.

Experimental Protocols

Materials and Reagents
  • Cyclopenthiazide analytical standard

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or ammonium acetate)

  • Human plasma (or other biological matrix)

  • Reagents for sample preparation (e.g., ethyl acetate, diethyl ether for LLE; SPE cartridges)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cyclopenthiazide and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Cyclopenthiazide by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with a 50:50 methanol:water mixture.

Sample Preparation (Liquid-Liquid Extraction - LLE)
  • To 200 µL of plasma sample, add 25 µL of the Internal Standard Working Solution (this compound).

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water (or 5 mM Ammonium Acetate)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

Based on the molecular weight of Cyclopenthiazide (379.88 g/mol ) and this compound (388.94 g/mol ), and fragmentation patterns of similar thiazide diuretics, the following MRM transitions are proposed for monitoring:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Cyclopenthiazide 378.9To be determined empirically100
This compound 387.9To be determined empirically100

Note: The optimal product ions should be determined by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan. Based on the fragmentation of hydrochlorothiazide, a likely product ion for Cyclopenthiazide could result from the loss of the cyclopentylmethyl group or fragmentation of the benzothiadiazine ring structure.

cluster_0 Method Validation Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Precision Precision (Intra- & Inter-day) Linearity->Precision Accuracy Accuracy Precision->Accuracy Recovery Extraction Recovery Accuracy->Recovery Matrix Effect Matrix Effect Recovery->Matrix Effect Stability Analyte Stability Matrix Effect->Stability

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Cyclopenthiazide and its d9-Analog

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of cyclopenthiazide and its deuterated internal standard, d9-cyclopenthiazide.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation and quantification of cyclopenthiazide and its d9-analog.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the stationary phase. 2. Mobile Phase pH: The pH of the mobile phase may not be optimal for the acidic nature of cyclopenthiazide. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Use a column with end-capping or a polar-embedded stationary phase. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of cyclopenthiazide. Adding a small amount of a weak acid like formic acid can improve peak shape. 3. Reduce the injection volume or dilute the sample.
Poor Peak Shape (Fronting) 1. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase. 2. Column Collapse: Using a mobile phase with a very high aqueous content on a standard C18 column can cause phase collapse.1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Use an aqueous-compatible C18 column or ensure the mobile phase always contains a sufficient percentage of organic solvent.
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustment. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially with gradient elution. 3. Pump Performance: Fluctuations in pump pressure or flow rate.1. Ensure accurate and consistent preparation of the mobile phase. 2. Allow for adequate column equilibration time (at least 10 column volumes) before starting a sequence. 3. Check for leaks in the system and ensure the pump is properly maintained.
Low Sensitivity/Poor Ionization 1. Incorrect Ionization Mode: Cyclopenthiazide, being acidic, ionizes best in negative mode. 2. Suboptimal MS Parameters: Fragmentor/collision energies are not optimized for the analytes. 3. Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of the analytes.1. Ensure the mass spectrometer is operating in negative electrospray ionization (ESI-) mode. 2. Optimize the fragmentor voltage and collision energy for the specific MRM transitions of cyclopenthiazide and its d9-analog. 3. Improve sample preparation to remove interfering matrix components. Consider using solid-phase extraction (SPE).
Co-elution of Analyte and Internal Standard 1. Isotope Effect: While generally minimal with stable isotope-labeled internal standards, some chromatographic separation can occur.1. This is often acceptable as long as the peak shapes are good and the integration is consistent. Ensure the chromatographic peak is wide enough to acquire a sufficient number of data points across each peak.
Ghost Peaks 1. Carryover: Residual sample from a previous injection adhering to the injector or column. 2. Contaminated Mobile Phase: Impurities in the solvents or additives.1. Implement a robust needle wash procedure. Injecting a blank solvent after a high-concentration sample can confirm carryover. 2. Use high-purity (LC-MS grade) solvents and additives.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable ionization mode for the analysis of cyclopenthiazide?

A1: Due to its chemical structure which contains acidic protons, cyclopenthiazide is most effectively analyzed using negative ion electrospray ionization (ESI-).

Q2: Why is a deuterated internal standard like d9-cyclopenthiazide preferred?

A2: A stable isotope-labeled internal standard, such as d9-cyclopenthiazide, is the gold standard for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences similar ionization efficiency and potential matrix effects. This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.

Q3: I am observing significant ion suppression. What are the first steps to mitigate this?

A3: First, ensure your sample preparation is adequate. Protein precipitation is a simple method, but solid-phase extraction (SPE) will provide a much cleaner extract, significantly reducing matrix effects. Second, optimize your chromatography to separate the analytes from the bulk of the matrix components. A longer, shallower gradient can sometimes improve separation from interfering species.

Q4: Can I use the same experimental conditions for cyclopenthiazide as I would for hydrochlorothiazide?

A4: The experimental conditions for hydrochlorothiazide are an excellent starting point for method development for cyclopenthiazide due to their structural similarity. However, it is crucial to optimize the specific mass spectrometric parameters (precursor and product ions, collision energies) for cyclopenthiazide and its d9-analog to ensure optimal sensitivity and selectivity. Retention times will also differ, requiring adjustments to the chromatographic method.

Q5: My column backpressure is increasing with each injection. What should I do?

A5: An increase in backpressure often indicates a blockage. This could be due to particulate matter from the sample, precipitation of the sample in the mobile phase, or degradation of the column. First, try flushing the column with a strong solvent (in the reverse direction, if the column allows). If this does not resolve the issue, a guard column can be used to protect the analytical column. Ensure your samples are properly filtered or centrifuged before injection.

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS analysis of cyclopenthiazide and its d9-analog in human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the d9-cyclopenthiazide internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid Chromatography Parameters
Parameter Condition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0.0 min: 10% B 0.5 min: 10% B 3.0 min: 90% B 3.5 min: 90% B 3.6 min: 10% B 5.0 min: 10% B
Mass Spectrometry Parameters
Parameter Condition
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Cyclopenthiazide378.1297.025
d9-Cyclopenthiazide387.1306.025

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add d9-Cyclopenthiazide IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation (C18) inject->lc_sep ms_detect Mass Spectrometric Detection (ESI-) lc_sep->ms_detect quant Quantification (MRM) ms_detect->quant integrate Peak Integration quant->integrate calibrate Calibration Curve Generation integrate->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Experimental workflow for the bioanalysis of cyclopenthiazide.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues start Problem Observed peak_shape Poor Peak Shape? start->peak_shape tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes retention_time Inconsistent Retention? peak_shape->retention_time No check_ph Check Mobile Phase pH tailing->check_ph check_solvent Check Sample Solvent fronting->check_solvent end_node Resolution check_ph->end_node check_solvent->end_node check_mobile_phase Verify Mobile Phase Prep retention_time->check_mobile_phase Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_equilibration Check Column Equilibration check_mobile_phase->check_equilibration check_equilibration->end_node check_ionization Confirm Negative Ion Mode sensitivity->check_ionization Yes sensitivity->end_node No optimize_ms Optimize MS Parameters check_ionization->optimize_ms optimize_ms->end_node

Caption: Troubleshooting logic for common chromatographic issues.

Preventing in-source fragmentation of Cyclopenthiazide-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering in-source fragmentation of Cyclopenthiazide-d9 during LC-MS analysis.

Troubleshooting Guide: Preventing In-Source Fragmentation

In-source fragmentation (ISF) is a common phenomenon in electrospray ionization (ESI) mass spectrometry where an analyte fragments in the ion source before entering the mass analyzer. This can lead to decreased sensitivity for the parent ion and potential misidentification or inaccurate quantification. This guide provides a systematic approach to troubleshoot and prevent ISF of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of in-source fragmentation of this compound?

A1: In-source fragmentation of analytes like this compound is primarily caused by excessive energy transfer to the ions in the ESI source. Key contributing factors include:

  • High Cone/Declustering/Fragmentor Voltage: These voltages are applied to the lenses between the ion source and the mass analyzer to facilitate ion sampling and desolvation. However, excessively high voltages can induce fragmentation.[1][2]

  • High Source or Desolvation Temperature: Elevated temperatures used to aid in solvent evaporation can provide enough thermal energy to cause fragmentation of thermally labile compounds.[1][3]

  • Mobile Phase Composition: The use of certain mobile phase additives or a high percentage of organic solvent can sometimes influence ionization efficiency and ion stability, indirectly contributing to fragmentation.[2][4]

Q2: How can I identify if in-source fragmentation is occurring?

A2: You can suspect in-source fragmentation if you observe the following:

  • A lower than expected signal intensity for the precursor ion of this compound.

  • The presence of fragment ions in the mass spectrum even when no collision energy is applied in the collision cell (i.e., in a full scan or MS1 spectrum).

  • The intensity of the fragment ions decreases as you lower the cone/declustering voltage or the source temperature.

Q3: What are the recommended initial steps to reduce in-source fragmentation?

A3: The most effective initial step is to optimize the ion source parameters to create "softer" ionization conditions. This involves systematically reducing the energy imparted to the ions. A good starting point is to lower the cone or declustering voltage.[1][2]

Experimental Protocols

Protocol 1: Systematic Optimization of Ion Source Parameters

This protocol outlines a systematic approach to optimize key ESI source parameters to minimize in-source fragmentation of this compound.

Objective: To determine the optimal cone/declustering voltage and source temperature that maximize the precursor ion signal while minimizing fragment ion formation.

Methodology:

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) to obtain a stable signal.

  • Set initial MS parameters based on a typical method for thiazide diuretics (refer to Table 1 for starting points).

  • Vary the Cone/Declustering Voltage:

    • Begin with a relatively high voltage where fragmentation is observed.

    • Gradually decrease the voltage in discrete steps (e.g., 5-10 V increments).

    • At each step, record the intensities of the precursor ion and the major fragment ion(s).

  • Vary the Source/Desolvation Temperature:

    • Set the cone/declustering voltage to the value that showed the best precursor-to-fragment ratio from the previous step.

    • Begin with a relatively high temperature.

    • Gradually decrease the temperature in discrete steps (e.g., 25 °C increments).

    • At each step, record the intensities of the precursor and fragment ions.

  • Analyze the data: Plot the precursor and fragment ion intensities as a function of voltage and temperature. Select the parameters that provide the highest precursor ion intensity with the lowest fragment ion intensity.

Table 1: Typical Starting LC-MS/MS Parameters for Thiazide Diuretics

ParameterTypical Value
Ionization ModeESI Negative[5][6][7]
Capillary Voltage2.5 - 3.5 kV
Cone/Declustering Voltage20 - 40 V (Starting Point for Optimization)
Source Temperature120 - 150 °C
Desolvation Temperature350 - 450 °C
Desolvation Gas Flow600 - 800 L/hr
Mobile PhaseAcetonitrile and water with 0.1% formic acid or 5mM ammonium formate[5][6][8]

Note: Optimal parameters are instrument-dependent and should be determined empirically.

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting In-Source Fragmentation start Observe In-Source Fragmentation of this compound q1 Is the Cone/Declustering Voltage Optimized? start->q1 p1 Systematically Reduce Cone/Declustering Voltage q1->p1 No q2 Is the Source/Desolvation Temperature Optimized? q1->q2 Yes a1_yes Yes a1_no No p1->q2 p2 Systematically Reduce Source/Desolvation Temperature q2->p2 No q3 Is Mobile Phase Composition a Factor? q2->q3 Yes a2_yes Yes a2_no No p2->q3 p3 Consider Alternative Mobile Phase Additives (e.g., Ammonium Formate) q3->p3 Yes end_node Fragmentation Minimized q3->end_node No a3_yes Yes a3_no No p3->end_node Optimization_Workflow cluster_1 Ion Source Parameter Optimization start_opt Infuse this compound Standard step1 Set Initial High Cone Voltage & Source Temperature start_opt->step1 step2 Vary Cone Voltage (High to Low) step1->step2 step3 Record Precursor and Fragment Ion Intensities step2->step3 decision1 Optimal Cone Voltage Found? step3->decision1 decision1->step2 No, continue varying step4 Set Optimal Cone Voltage decision1->step4 Yes step5 Vary Source Temperature (High to Low) step4->step5 step6 Record Precursor and Fragment Ion Intensities step5->step6 decision2 Optimal Temperature Found? step6->decision2 decision2->step5 No, continue varying end_opt Final Optimized Parameters decision2->end_opt Yes

References

Technical Support Center: Cyclopenthiazide-d9 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopenthiazide-d9. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is there specific stability data available for this compound in biological matrices like plasma, serum, or urine?

A1: Currently, there is a lack of publicly available studies that specifically detail the stability of this compound in various biological matrices. However, the stability of the non-deuterated form, Cyclopenthiazide, and other thiazide diuretics has been investigated. Thiazide diuretics are known to be susceptible to hydrolysis in aqueous solutions, a process that can be influenced by both pH and temperature.[1][2] Therefore, it is crucial to conduct thorough stability assessments as part of your bioanalytical method validation.

Q2: What are the primary stability concerns for thiazide diuretics like Cyclopenthiazide?

A2: The main stability concern for thiazide diuretics is hydrolysis, which can lead to the formation of degradation products.[1][2] For many thiazides, a common degradation product is 4-amino-6-chloro-1,3-benzenedisulphonamide (ACB).[1] The rate of this degradation can be affected by the pH and temperature of the matrix.[2] Additionally, exposure to light can also lead to the degradation of some thiazides.

Q3: What are the potential stability issues related to the use of this compound as a deuterated internal standard?

A3: Deuterated internal standards are generally preferred in mass spectrometry-based bioanalysis to compensate for matrix effects and variability during sample processing.[3][4][5] However, they can present their own stability challenges. A primary concern is the potential for "back-exchange," where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding matrix or solvent. This can compromise the accuracy of quantification. The position of the deuterium labels on the molecule is critical to its stability.

Q4: How should I assess the stability of this compound in my experiments?

A4: A comprehensive stability assessment should be an integral part of your bioanalytical method validation. This typically includes:

  • Freeze-Thaw Stability: Evaluating the stability after multiple cycles of freezing and thawing of the biological samples.

  • Short-Term (Bench-Top) Stability: Assessing stability at room temperature for a duration that mimics the sample handling and preparation time.

  • Long-Term Stability: Determining stability under frozen storage conditions (-20°C or -80°C) for a period that covers the expected storage time of study samples.

  • Post-Preparative Stability: Evaluating the stability of the processed samples in the autosampler before analysis.

Troubleshooting Guide

Q: I am observing a high degree of variability in my this compound internal standard response between samples. What could be the cause?

A: High variability in the internal standard signal can undermine the accuracy of your results. Here are some potential causes and troubleshooting steps:

  • Inconsistent Sample Handling: Ensure that all samples are handled consistently, with uniform times for thawing and processing.

  • Potential for Back-Exchange: If the deuterium labels on your this compound are in exchangeable positions, this could lead to a decrease in the deuterated signal and an increase in the non-deuterated signal. Review the certificate of analysis for information on the location of the deuterium labels.

  • Matrix Effects: Even with a deuterated internal standard, significant matrix effects can sometimes cause variability.[3][4] Ensure that your chromatographic method provides adequate separation from endogenous matrix components.

  • Extraction Inefficiency: Inconsistent recovery of the internal standard during sample extraction can lead to variability. Optimize your extraction procedure to ensure it is robust and reproducible.

Q: My quality control (QC) samples are failing for Cyclopenthiazide stability assessments. What should I investigate?

A: QC sample failure indicates a stability issue that needs to be addressed. Consider the following:

  • Storage Conditions: Verify that the storage temperatures for your long-term stability samples have been consistently maintained.

  • pH of the Matrix: Thiazide stability is pH-dependent.[2] Consider the pH of your biological matrix and whether it might be contributing to degradation.

  • Light Exposure: Protect samples from light, as some thiazides are known to be light-sensitive.

  • Review the Experimental Protocol: Carefully review your stability testing protocol to ensure it was followed correctly.

Data Presentation

Table 1: Example Stability Data for Hydrochlorothiazide in Human Plasma

Stability TestStorage ConditionConcentration (ng/mL)Mean Recovery (%)RSD (%)
Freeze-Thaw Stability 3 cycles at -20°C20098.52.1
120099.21.8
Short-Term (Bench-Top) 24 hours at Room Temp.20097.92.5
120098.62.0
Post-Preparative 48 hours in Autosampler20098.12.3
120099.01.9

This table is an illustrative example based on data for hydrochlorothiazide and should not be considered as direct data for this compound.

Experimental Protocols

Protocol: Assessment of Short-Term (Bench-Top) Stability of this compound in Human Plasma

  • Sample Preparation:

    • Thaw a pooled batch of human plasma.

    • Spike the plasma with Cyclopenthiazide at two concentration levels (low and high QC levels).

    • Spike the plasma with the working concentration of this compound internal standard.

    • Aliquot the spiked plasma into appropriate tubes.

  • Storage:

    • Store the aliquots at room temperature on a laboratory bench for a predefined period (e.g., 4, 8, 12, or 24 hours) that reflects the expected duration of sample handling and preparation.

  • Sample Processing:

    • At each time point, retrieve a set of aliquots (n=3-5 per concentration level).

    • Perform sample extraction using a validated procedure (e.g., protein precipitation or liquid-liquid extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Calculate the concentration of Cyclopenthiazide in each sample against a freshly prepared calibration curve.

  • Data Evaluation:

    • Compare the mean concentration of the stability samples at each time point to the nominal concentration.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Stability Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_plasma Pool and Spike Plasma (Analyte + IS) prep_qc Prepare Low and High QC Samples prep_plasma->prep_qc storage_ft Freeze-Thaw Cycles prep_qc->storage_ft storage_st Short-Term (Bench-Top) prep_qc->storage_st storage_lt Long-Term (Frozen) prep_qc->storage_lt storage_pp Post-Preparative prep_qc->storage_pp analysis_extract Sample Extraction storage_ft->analysis_extract storage_st->analysis_extract storage_lt->analysis_extract storage_pp->analysis_extract analysis_lcms LC-MS/MS Analysis analysis_extract->analysis_lcms analysis_quant Quantification analysis_lcms->analysis_quant eval_compare Compare to Nominal (±15%) analysis_quant->eval_compare

Caption: Workflow for assessing the stability of an analyte in a biological matrix.

Troubleshooting_Decision_Tree start High Variability in Internal Standard Signal q1 Consistent Sample Handling? start->q1 q2 Potential for Back-Exchange? q1->q2 Yes res1 Standardize Sample Handling Procedures q1->res1 No a1_yes Yes a1_no No q3 Significant Matrix Effects? q2->q3 No res2 Review Deuterium Labeling and Consider Alternative IS q2->res2 Yes a2_yes Yes a2_no No res3 Optimize Chromatographic Separation q3->res3 Yes res4 Optimize Extraction Procedure q3->res4 No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting high variability in the internal standard signal.

References

Addressing isotopic cross-contribution in cyclopenthiazide analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclopenthiazide Analysis

Welcome to the technical support center for the quantitative analysis of cyclopenthiazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a specific focus on isotopic cross-contribution.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern in cyclopenthiazide analysis?

A1: Isotopic cross-contribution, or isotopic interference, occurs when the isotopic signature of an analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS) in mass spectrometry.[1] Cyclopenthiazide (C₁₃H₁₈ClN₃O₃S₂) contains elements with naturally occurring heavy isotopes, most notably Chlorine (³⁷Cl) and Sulfur (³⁴S), in addition to Carbon (¹³C).

This becomes a significant issue because the mass spectrometer detects the mass-to-charge ratio (m/z) of ions. The analyte, cyclopenthiazide, will have a primary monoisotopic peak (M) and several smaller peaks at M+1, M+2, etc., due to the natural abundance of heavy isotopes. If a SIL-IS is used where the mass shift is small (e.g., +3 or +4 Da), the M+2 or M+3 peak of the highly concentrated analyte can contribute to the signal of the SIL-IS, leading to inaccurate quantification.[1] This phenomenon is particularly pronounced for isotopically rich compounds like cyclopenthiazide.[1]

Q2: How can I predict the isotopic pattern of cyclopenthiazide?

A2: The theoretical isotopic pattern can be calculated based on the natural abundance of the isotopes for each element in the molecule's empirical formula (C₁₃H₁₈ClN₃O₃S₂).[2] The presence of one chlorine atom creates a distinct M+2 peak with an intensity of about 32% of the monoisotopic peak (M), due to the natural abundances of ³⁵Cl (75.78%) and ³⁷Cl (24.22%).[3] The contributions from ¹³C, ³³S, and ³⁴S also add to the complexity of this pattern.

Natural Isotopic Abundance of Key Elements in Cyclopenthiazide

IsotopeNatural Abundance (%)[3][4]
¹²C~98.93
¹³C~1.07
¹H~99.9885
²H (D)~0.0115
¹⁴N~99.632
¹⁵N~0.368
¹⁶O~99.757
¹⁷O~0.038
¹⁸O~0.205
³²S~94.93
³³S~0.76
³⁴S~4.29
³⁵Cl~75.78
³⁷Cl~24.22

Note: Abundances are representative and can show slight variations.

Q3: My calibration curve is non-linear at high concentrations. Could this be due to isotopic interference?

A3: Yes, isotopic cross-contribution is a common cause of non-linear calibration curves, especially at high analyte-to-internal standard concentration ratios.[1] As the analyte concentration increases, the contribution of its M+n isotopic peaks to the internal standard's signal becomes more significant, artificially inflating the internal standard's response. This leads to a plateauing effect in the calibration curve and a negative bias in the calculated concentrations of unknown samples.

Q4: What are the primary strategies to correct for isotopic cross-contribution?

A4: There are two main approaches:

  • Experimental Design:

    • Use a SIL-IS with a larger mass shift: Select or synthesize a SIL-IS where the mass difference from the analyte is large enough (e.g., +6 Da or more) to avoid overlap from the analyte's natural isotopic peaks. This is the most robust solution.

    • Optimize SIL-IS Concentration: Increasing the concentration of the SIL-IS can sometimes reduce the relative contribution of the analyte's isotopic peaks, minimizing the bias.[1]

  • Data Analysis:

    • Mathematical Correction: A correction factor can be experimentally determined and applied during data processing.[5] This involves analyzing the analyte and the SIL-IS separately to measure the precise percentage of signal contribution from one to the other.

    • Non-Linear Calibration: Instead of a standard linear regression, a non-linear function that accounts for the cross-contribution can be used to fit the calibration curve, providing more accurate quantification.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor accuracy and precision in QC samples Isotopic cross-contribution from the analyte to the Stable Isotope-Labeled Internal Standard (SIL-IS).1. Verify Isotopic Overlap: Analyze a high-concentration standard of the analyte without the SIL-IS. Monitor the m/z channel of the SIL-IS to see if a signal is present. 2. Increase Mass Shift of IS: If significant overlap is confirmed, switch to a SIL-IS with a greater mass difference (e.g., ¹³C₆-labeled). 3. Apply Mathematical Correction: If a new IS is not feasible, use the protocol below to calculate and apply a correction factor.[5]
Non-linear calibration curve at the upper concentration range Saturation of the detector or, more commonly, isotopic interference becoming significant at high analyte/IS ratios.[1]1. Evaluate Detector Saturation: Dilute a high-concentration sample. If the response becomes linear, detector saturation may be the issue. 2. Implement a Non-Linear Fit: Use a quadratic or other non-linear regression model that accurately describes the relationship.[1] 3. Reduce Calibration Range: Narrow the concentration range of the calibration curve to the linear portion.
Inconsistent results between analytical batches Variable contribution of isotopic interference due to slight differences in instrument conditions or sample concentrations.1. Standardize IS Concentration: Ensure the concentration of the SIL-IS is consistent and sufficiently high across all samples and standards to minimize the relative impact of the interference.[1] 2. System Suitability Test: Implement a system suitability test by analyzing a zero-analyte sample (blank) spiked with the SIL-IS and a zero-IS sample spiked with the highest concentration of the analyte before each batch. This helps to monitor the level of cross-contribution.

Experimental Protocols & Visualizations

Protocol: Determining and Correcting for Isotopic Cross-Contribution

This protocol outlines the steps to experimentally measure and mathematically correct for the interference between the analyte (cyclopenthiazide) and its SIL-IS.

Objective: To calculate the "response contribution factor" and apply it to correct quantitative data.[1]

Materials:

  • Cyclopenthiazide certified reference standard.

  • Stable Isotope-Labeled (SIL) cyclopenthiazide internal standard.

  • LC-MS/MS system.

  • Appropriate solvents and reagents for sample preparation.

Methodology:

  • Prepare Stock Solutions: Create separate, high-concentration stock solutions of the cyclopenthiazide analyte and the SIL-IS in an appropriate solvent (e.g., methanol).

  • Analyte Contribution to IS (Factor A):

    • Prepare a dilution of the pure analyte stock solution to the highest concentration used in your calibration curve.

    • Inject this solution into the LC-MS/MS system.

    • Measure the peak area in the MRM transition for the analyte (Area_Analyte_HighConc).

    • Measure the peak area in the MRM transition for the SIL-IS (Area_IS_from_Analyte).

    • Calculate Factor A: Factor A = Area_IS_from_Analyte / Area_Analyte_HighConc

  • IS Contribution to Analyte (Factor B):

    • Prepare a dilution of the pure SIL-IS stock solution to the working concentration used in your assay.

    • Inject this solution into the LC-MS/MS system.

    • Measure the peak area in the MRM transition for the SIL-IS (Area_IS_Pure).

    • Measure the peak area in the MRM transition for the analyte (Area_Analyte_from_IS). This is often due to isotopic impurities in the standard.

    • Calculate Factor B: Factor B = Area_Analyte_from_IS / Area_IS_Pure

  • Data Correction:

    • For each sample, acquire the raw peak areas for the analyte (Area_Analyte_Raw) and the IS (Area_IS_Raw).

    • Calculate the corrected areas:

      • Corrected_Analyte_Area = Area_Analyte_Raw - (Area_IS_Raw * Factor B)

      • Corrected_IS_Area = Area_IS_Raw - (Area_Analyte_Raw * Factor A)

    • Calculate the corrected response ratio: Corrected_Ratio = Corrected_Analyte_Area / Corrected_IS_Area

    • Use this Corrected_Ratio to determine the concentration from your calibration curve (which should also be generated using corrected ratios).

Visualizations

G cluster_problem The Problem: Isotopic Cross-Contribution cluster_peaks1 Analyte Mass Spectrum cluster_peaks2 IS Mass Spectrum Analyte Analyte (High Conc.) Cyclopenthiazide Analyte_M M Analyte->Analyte_M Monoisotopic Peak Analyte_M2 M+2 Analyte->Analyte_M2 Isotopic Peak (from ³⁷Cl, ¹³C, etc.) IS Internal Standard (Low Conc.) ¹³C₃-Cyclopenthiazide IS_M M+3 IS->IS_M Monoisotopic Peak Analyte_M2->IS_M Interference! Inflates IS Signal

Caption: Isotopic interference in cyclopenthiazide analysis.

G cluster_correction Correction Algorithm start Start: Sample Analysis prep 1. Prepare Samples (Calibrators, QCs, Unknowns) Spike with SIL-IS start->prep acquire 2. LC-MS/MS Data Acquisition (Acquire Raw Peak Areas) prep->acquire calc_factors A. Determine Contribution Factors (From pure standards) acquire->calc_factors apply_correction B. Apply Correction Equations - Corrected_Analyte_Area - Corrected_IS_Area calc_factors->apply_correction Factors A & B calc_ratio C. Calculate Corrected Ratio apply_correction->calc_ratio quantify 3. Quantify Concentration (Using Corrected Ratio & Cal Curve) calc_ratio->quantify end End: Accurate Result quantify->end

Caption: Workflow for correcting isotopic cross-contribution.

References

Technical Support Center: Optimizing Cyclopenthiazide-d9 Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for troubleshooting and optimizing the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Cyclopenthiazide-d9. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve peak shape, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor peak shape (e.g., tailing) with this compound in RP-HPLC?

A1: The most frequent cause of peak tailing for this compound is secondary interactions between the analyte and the stationary phase. Cyclopenthiazide, a thiazide diuretic, has functional groups that can interact with ionized silanol groups (Si-OH) on the surface of silica-based columns (like C18). These interactions lead to a portion of the analyte being retained more strongly, resulting in a tailed peak.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Cyclopenthiazide. Cyclopenthiazide has both acidic and basic properties, with a strongest acidic pKa around 9.06 and a very weak basic pKa around -2.6. To achieve a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For Cyclopenthiazide, using an acidic mobile phase (pH 2.5-3.5) is generally effective. At this low pH, the silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the analyte through ion-exchange, thus reducing peak tailing.

Q3: Can the choice of organic solvent in the mobile phase impact peak shape?

A3: Yes, the choice and proportion of the organic solvent (typically acetonitrile or methanol) can influence peak shape. While both can be used, acetonitrile often provides better peak shapes and lower backpressure. The organic-to-aqueous ratio affects the retention time and can also impact peak symmetry. It is important to optimize the gradient or isocratic conditions to ensure sufficient retention and good peak shape.

Q4: Are there any specific column recommendations for analyzing this compound?

A4: A high-quality, end-capped C18 column is a good starting point. End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing the sites for secondary interactions. For persistent peak tailing, consider using a column with a base-deactivated stationary phase, which is specifically designed to provide better peak shapes for basic and other polar compounds.

Q5: How does the deuterium labeling in this compound affect its chromatographic behavior compared to the unlabeled compound?

A5: Deuterium-labeled compounds like this compound may exhibit slightly different retention times compared to their non-deuterated counterparts in RP-HPLC, typically eluting slightly earlier. This is due to the subtle differences in the strength of intermolecular interactions with the stationary phase. However, the fundamental principles for achieving good peak shape remain the same for both the deuterated and non-deuterated forms.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common peak shape issues encountered during the analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor > 1.2, where the latter half of the peak is broader than the front half.

PeakTailingWorkflow Troubleshooting Peak Tailing for this compound start Observe Peak Tailing (Asymmetry > 1.2) check_ph Is Mobile Phase pH Acidic? (e.g., pH 2.5-3.5) start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 with an acid (e.g., Formic Acid, TFA) check_ph->adjust_ph No check_column Using a High-Quality, End-Capped C18 Column? check_ph->check_column Yes adjust_ph->check_column end_good_peak Achieve Symmetrical Peak adjust_ph->end_good_peak use_bd_column Switch to a Base-Deactivated Column check_column->use_bd_column No check_additives Are Mobile Phase Additives Being Used? check_column->check_additives Yes use_bd_column->check_additives use_bd_column->end_good_peak add_additive Add a Silanol Masking Agent (e.g., 0.1% Triethylamine) to the Mobile Phase check_additives->add_additive No check_overload Is Sample Overload a Possibility? check_additives->check_overload Yes add_additive->check_overload add_additive->end_good_peak reduce_concentration Reduce Sample Concentration and/or Injection Volume check_overload->reduce_concentration Yes end_persistent_tailing Persistent Tailing: Consider System Issues (e.g., column void, frit blockage) check_overload->end_persistent_tailing No reduce_concentration->end_good_peak

Caption: A logical workflow for troubleshooting peak tailing.

Potential Cause Recommended Action Expected Outcome
Inappropriate Mobile Phase pH The primary cause of tailing is often silanol interactions. Adjust the mobile phase to an acidic pH, ideally between 2.5 and 3.5, using an appropriate acidifier like formic acid or trifluoroacetic acid (TFA).A lower pH protonates the silanol groups, reducing their interaction with the basic sites on Cyclopenthiazide, leading to a more symmetrical peak.
Active Silanol Groups on Column If pH adjustment is insufficient, consider adding a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites.The peak shape should improve as the silanol sites are masked by TEA, preventing them from interacting with the analyte.
Column Degradation or Inappropriateness Ensure you are using a high-quality, end-capped C18 column. If tailing persists, the column may be old or degraded. Switching to a base-deactivated column can provide a more inert surface.A new or more appropriate column will have fewer active silanol sites, resulting in significantly improved peak symmetry.
Sample Overload Injecting too high a concentration or volume of the sample can saturate the stationary phase.Dilute the sample or reduce the injection volume.
Issue 2: Peak Fronting

Peak fronting (asymmetry factor < 0.9) is less common for basic compounds but can occur.

PeakFrontingWorkflow Troubleshooting Peak Fronting for this compound start Observe Peak Fronting (Asymmetry < 0.9) check_solvent Is the Sample Solvent Stronger than the Mobile Phase? start->check_solvent change_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->change_solvent Yes check_overload Is Sample Overload a Possibility? check_solvent->check_overload No end_good_peak Achieve Symmetrical Peak change_solvent->end_good_peak reduce_concentration Reduce Sample Concentration and/or Injection Volume check_overload->reduce_concentration Yes check_column_void Inspect Column for Voids or Channeling check_overload->check_column_void No reduce_concentration->end_good_peak replace_column Replace Column check_column_void->replace_column Yes replace_column->end_good_peak

Caption: A logical workflow for troubleshooting peak fronting.

Potential Cause Recommended Action Expected Outcome
Incompatible Sample Solvent If the sample is dissolved in a solvent significantly stronger (more organic) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a fronting peak.Dissolve the sample in the mobile phase itself or in a solvent with a weaker elution strength.
Column Overload Injecting a very high concentration of the sample can lead to fronting.Reduce the sample concentration.
Column Void or Channeling A physical void at the head of the column can cause the sample band to be distorted.This is often accompanied by a loss of efficiency and resolution. The column may need to be replaced.

Experimental Protocols

The following are recommended starting protocols for the RP-HPLC analysis of this compound. These should be considered as a baseline for further method development and optimization.

Protocol 1: General Purpose Method with Good Peak Shape
Parameter Condition
Column High-quality, end-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 271 nm
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)
Protocol 2: Method for Persistent Peak Tailing
Parameter Condition
Column Base-deactivated C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 15% B to 70% B over 12 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 271 nm
Sample Diluent Mobile Phase A / Acetonitrile (70:30)

Data Presentation

The following table summarizes the expected impact of key chromatographic parameters on the peak shape of this compound, as measured by the USP Tailing Factor (Asymmetry).

Parameter Change Starting Condition Modified Condition Expected Tailing Factor (As) Comment
Mobile Phase pH pH 6.5pH 3.02.1 → 1.2Lowering the pH significantly reduces silanol interactions.
Mobile Phase Additive No Additive+ 0.1% TEA1.8 → 1.3Triethylamine acts as a competitive base to mask active silanol sites.
Column Type Standard C18Base-Deactivated C181.9 → 1.1Base-deactivated columns are specifically designed to minimize secondary interactions with basic analytes.
Sample Concentration 100 µg/mL10 µg/mL1.7 → 1.2Reducing the sample concentration can mitigate peak tailing caused by mass overload.

By following the guidance in this technical support center, you will be well-equipped to troubleshoot and optimize your RP-HPLC method for this compound, leading to improved peak shape and more accurate, reliable results.

Technical Support Center: Cyclopenthiazide-d9 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Cyclopenthiazide-d9 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[2][3] Since this compound is a deuterated internal standard, minimizing its ion suppression is critical for accurately quantifying the unlabeled Cyclopenthiazide.

Q2: What are the common causes of ion suppression in ESI-MS analysis?

Ion suppression in ESI-MS can be caused by a variety of factors, including:

  • Matrix Components: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization process.[4]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing agents (e.g., trifluoroacetic acid - TFA) can reduce analyte signal.[2][5] It is advisable to use volatile mobile phase modifiers like formic acid or ammonium acetate.[6][7]

  • Co-eluting Drugs or Metabolites: Other compounds in the sample that elute at the same time as this compound can compete for ionization.[5][8]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause a non-linear detector response, which can be mistaken for ion suppression.[1]

Q3: How can I determine if ion suppression is affecting my this compound signal?

A common method to assess ion suppression is the post-column infusion experiment.[2][4] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[2]

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal for this compound

This is a primary indicator of potential ion suppression. The following steps can help troubleshoot and mitigate this issue.

Workflow for Investigating and Mitigating Ion Suppression

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification A Low or Inconsistent This compound Signal B Perform Post-Column Infusion Experiment A->B C Analyze Blank Matrix Extract B->C D Identify Suppression Region(s) C->D E Optimize Sample Preparation D->E If suppression is significant F Modify Chromatographic Conditions D->F If co-elution is observed H Re-evaluate with Spiked Samples E->H G Adjust MS Parameters F->G G->H I Confirm Signal Improvement and Reproducibility H->I

Caption: Troubleshooting workflow for addressing low signal due to ion suppression.

1. Optimize Sample Preparation:

The goal of sample preparation is to remove interfering matrix components before analysis.[1][3]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For thiazide diuretics, reversed-phase or mixed-mode cation exchange SPE cartridges can be used to isolate the analyte and remove polar interferences.[9][10]

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts. The choice of extraction solvent is critical and should be optimized to selectively extract Cyclopenthiazide while leaving matrix components behind.[9]

  • Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and other matrix components that can cause significant ion suppression.[9]

Sample Preparation Technique Relative Effectiveness for Reducing Ion Suppression Typical Recovery for Thiazide Diuretics
Solid-Phase Extraction (SPE)High85-105%
Liquid-Liquid Extraction (LLE)Moderate to High70-95%
Protein Precipitation (PPT)Low>90% (but with significant matrix effects)

2. Modify Chromatographic Conditions:

The aim is to chromatographically separate this compound from any co-eluting, suppression-inducing compounds.[2][11]

  • Change Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase pH can alter the retention times of both the analyte and interfering species.[6][7]

  • Gradient Elution: Employing a gradient elution program can improve the separation of components compared to an isocratic method.[12][13]

  • Column Chemistry: Switching to a different column chemistry (e.g., C18, Phenyl-Hexyl, or a polar-embedded phase) can provide alternative selectivity and resolve co-eluting peaks.

  • Reduce Flow Rate: Lowering the flow rate can lead to smaller droplet sizes in the ESI source, which can be more tolerant to non-volatile components in the matrix.[1][2]

Experimental Protocol: Post-Column Infusion

  • Preparation:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

    • Prepare a blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.

  • Setup:

    • Infuse the this compound solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min) via a T-connector placed after the LC column.

    • Begin acquiring data in MRM mode for the this compound transition, monitoring the signal intensity over time.

  • Execution:

    • Once a stable baseline signal is established from the infused solution, inject the prepared blank matrix extract onto the LC column and run your chromatographic method.

  • Analysis:

    • Monitor the baseline for any significant drops in signal intensity. A dip in the signal indicates a region of ion suppression.[2] The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.

Logical Diagram for Mitigation Strategy Selection

A Ion Suppression Identified B Suppression Co-elutes with This compound? A->B C Optimize Chromatography (Gradient, Column, Mobile Phase) B->C Yes D Suppression Occurs at Different Retention Time B->D No F Re-analyze and Confirm Resolution C->F E Improve Sample Preparation (SPE, LLE) D->E E->F G Is Signal Still Suppressed? F->G G->C Yes H Consider Alternative Ionization (e.g., APCI if available) G->H No, Resolved

Caption: Decision tree for selecting an appropriate ion suppression mitigation strategy.

Issue 2: Poor Reproducibility and Accuracy in Quantification

Even with a deuterated internal standard like this compound, severe ion suppression can lead to inaccuracies if the suppression effect is not consistent across samples and calibrators.

1. Matrix-Matched Calibrants:

Prepare calibration standards in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[1] This helps to ensure that the analyte and internal standard are subjected to the same degree of suppression in both the calibrators and the samples.

2. Standard Addition:

For complex or variable matrices, the standard addition method can be employed. This involves adding known amounts of the analyte to aliquots of the sample to create a calibration curve within the sample itself, thereby accounting for the specific matrix effects of that sample.[1]

3. Dilution:

If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[1][3] However, this will also reduce the concentration of the analyte.

By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively minimize ion suppression for this compound, leading to more robust and reliable quantitative results in ESI-MS analyses.

References

Best practices for handling and storing Cyclopenthiazide-d9 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Cyclopenthiazide-d9 stock solutions. The information is tailored for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored upon receipt?

A1: Upon receipt, solid this compound should be stored in a refrigerator at 2-8°C.[1]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions. It is advisable to use freshly opened, high-purity DMSO to avoid solubility issues, as DMSO can be hygroscopic.

Q3: What is the recommended storage condition and stability for this compound stock solutions?

A3: For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots protected from light at:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

Q4: Is it necessary to protect this compound solutions from light?

A4: Yes, it is recommended to protect stock solutions of this compound from light to prevent potential photodegradation.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid2-8°CLong-term-
Stock Solution-20°CUp to 1 monthProtect from light
Stock Solution-80°CUp to 6 monthsProtect from light

Experimental Protocols

Protocol: Preparation of this compound Stock Solution for LC-MS/MS Analysis

This protocol describes the preparation of a this compound stock solution for use as an internal standard in a bioanalytical LC-MS/MS method.

Materials:

  • This compound (solid)

  • High-purity Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials or cryovials for storage

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound solid (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid into a volumetric flask of appropriate size (e.g., 1 mL for a 1 mg/mL solution). Add a portion of DMSO to the flask, ensuring the final volume does not exceed the mark.

  • Mixing: Vortex the solution for 1-2 minutes to aid dissolution. If the solid does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes.

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add DMSO to the volumetric flask up to the calibration mark.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage: Dispense the stock solution into single-use amber glass vials or cryovials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Troubleshooting Guide

This guide addresses common issues that may be encountered during the preparation and use of this compound stock solutions.

Issue 1: The this compound solid is not dissolving in DMSO.

  • Possible Cause: The concentration may be too high, or the DMSO may have absorbed water, reducing its solvating power.

  • Solution:

    • Ensure you are using a fresh, unopened bottle of high-purity DMSO.

    • Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.

    • If the issue persists, consider preparing a more dilute stock solution.

Issue 2: The internal standard signal is low or inconsistent in my LC-MS/MS analysis.

  • Possible Cause 1: Degradation of the stock solution.

    • Solution: Ensure the stock solution has been stored correctly (protected from light and at the recommended temperature) and is within its stability period. Avoid repeated freeze-thaw cycles by using single-use aliquots.

  • Possible Cause 2: Matrix effects.

    • Solution: The presence of other components in the sample matrix can suppress or enhance the ionization of this compound. Optimize the sample preparation method (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering substances.

  • Possible Cause 3: Adsorption to labware.

    • Solution: Use low-adsorption vials and pipette tips. Silanized glassware can also minimize adsorption.

Issue 3: I observe a chromatographic peak shift for this compound compared to its non-deuterated analog.

  • Possible Cause: This is a known phenomenon with deuterated internal standards, referred to as the "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.

  • Solution: This small shift is generally acceptable as long as the peak shape is good and it does not co-elute with any interfering peaks. Ensure your integration parameters are set correctly to accurately measure the peak area of the deuterated standard.

Visualizations

G Workflow for Preparation and Storage of this compound Stock Solution cluster_prep Preparation cluster_storage Storage weigh 1. Weigh solid this compound dissolve 2. Add DMSO and vortex weigh->dissolve weigh->dissolve weigh->dissolve ultrasonicate 3. Ultrasonicate if needed dissolve->ultrasonicate if not fully dissolved dissolve->ultrasonicate dissolve->ultrasonicate dissolve->ultrasonicate dissolve->ultrasonicate volume_adjust 4. Adjust to final volume dissolve->volume_adjust dissolve->volume_adjust dissolve->volume_adjust ultrasonicate->dissolve ultrasonicate->dissolve ultrasonicate->volume_adjust ultrasonicate->volume_adjust ultrasonicate->volume_adjust volume_adjust->volume_adjust volume_adjust->volume_adjust homogenize 5. Homogenize solution volume_adjust->homogenize volume_adjust->homogenize volume_adjust->homogenize volume_adjust->homogenize volume_adjust->homogenize aliquot 6. Aliquot into single-use vials homogenize->aliquot homogenize->aliquot homogenize->aliquot homogenize->aliquot homogenize->aliquot aliquot->aliquot aliquot->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-term aliquot->store_short aliquot->store_short store_long Store at -80°C (≤ 6 months) aliquot->store_long Long-term aliquot->store_long store_short->store_long

Caption: Workflow for the preparation and storage of this compound stock solutions.

References

Technical Support Center: Resolving Co-eluting Interferences with Cyclopenthiazide-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences when using Cyclopenthiazide-d9 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Cyclopenthiazide, a thiazide diuretic used to treat hypertension and edema.[1] In quantitative bioanalysis, isotopically labeled compounds like this compound are considered the gold standard for internal standards. This is because they exhibit nearly identical chemical and physical properties to the unlabeled analyte, including extraction recovery, ionization response, and chromatographic retention time. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for variations during sample preparation and analysis.

Q2: What are the common sources of co-eluting interferences with this compound?

Co-eluting interferences can originate from several sources, leading to inaccurate quantification. For this compound, potential interferences include:

  • Metabolites of Cyclopenthiazide: Although specific metabolic pathways for Cyclopenthiazide are not extensively detailed in recent literature, it is known to be metabolized in the liver.[2] Metabolites, particularly those that have undergone minor structural modifications, can have similar chromatographic properties and may co-elute.

  • Co-administered Drugs: Cyclopenthiazide is often prescribed with other antihypertensive medications.[3] These drugs or their metabolites may have similar retention times to this compound under certain chromatographic conditions.

  • Endogenous Matrix Components: Biological matrices such as plasma and urine are complex and contain numerous endogenous compounds. Phospholipids and other lipids are common sources of matrix effects and can potentially co-elute with the analyte and internal standard.

  • Isotopic Impurities: The deuterated internal standard itself may contain a small percentage of the unlabeled analyte or other isotopic variants, which can interfere with the measurement of the actual analyte, especially at low concentrations.

Troubleshooting Guide for Co-eluting Interferences

This section provides a systematic approach to identifying and resolving co-eluting interferences with this compound.

Problem: Poor peak shape or unexpected peaks for this compound.

Initial Assessment Workflow

cluster_0 Initial Troubleshooting Steps cluster_1 Potential Causes and Solutions cluster_2 Corrective Actions A Observe Poor Peak Shape (e.g., fronting, tailing, split peaks) or Unexpected Peaks B Review Chromatogram: - Check for shoulders on the main peak - Look for unexpected peaks in the blank matrix A->B Visual Inspection C Inject Blank Matrix (without IS) and a Neat Solution of IS B->C Further Investigation D Analyze Results C->D Data Acquisition E Co-eluting Interference D->E Unexpected peak in matrix, shoulder on IS peak F Poor Chromatography D->F Poor peak shape in neat solution G Contamination D->G Peak present in blank injection H Optimize Chromatographic Method (see detailed guide below) E->H I Improve Sample Preparation (see detailed guide below) E->I F->H J Clean LC System and Use Fresh Solvents G->J

Caption: Initial troubleshooting workflow for poor peak shape or unexpected peaks.

Detailed Troubleshooting Steps:

1. Chromatographic Method Optimization

If co-elution is suspected, modifying the chromatographic parameters is often the most effective solution.

  • Question: How can I modify my LC method to resolve co-eluting peaks?

    Answer: You can adjust several parameters to improve separation:

    • Change the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.

    • Modify Mobile Phase Composition:

      • Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent strengths and interactions.

      • pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of analytes and interferents, thereby affecting their retention.

    • Select a Different Column:

      • Stationary Phase Chemistry: If using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, to introduce different separation mechanisms (e.g., pi-pi interactions).

      • Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase efficiency and resolution.

Experimental Protocol: Example of a Starting LC-MS Method for Thiazide Diuretics

This protocol can be used as a baseline for method development and optimization.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS Ionization Electrospray Ionization (ESI), Negative Mode

2. Sample Preparation Enhancement

If chromatographic optimization is insufficient, improving the sample preparation method can help remove interfering substances before analysis.

  • Question: What sample preparation techniques can I use to minimize interferences?

    Answer: Consider the following techniques:

    • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract than simple protein precipitation. Use a sorbent that selectively retains the analyte while allowing interferences to be washed away. For thiazide diuretics, reversed-phase (C18) or mixed-mode cation exchange cartridges can be effective.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by changing the extraction solvent and the pH of the aqueous phase to selectively extract Cyclopenthiazide and its internal standard away from polar or non-polar interferences.

3. Mass Spectrometry Parameter Optimization

While MS parameters cannot resolve co-eluting compounds, they can help in differentiating them if they have different mass-to-charge ratios.

  • Question: Can I use the mass spectrometer to resolve interferences?

    Answer: If the interfering compound has a different mass-to-charge ratio (m/z) from this compound, even if it co-elutes, it will not be detected in the selected Multiple Reaction Monitoring (MRM) transition. However, if the interference is isobaric (has the same nominal mass), further steps are needed. High-resolution mass spectrometry (HRMS) can be used to differentiate between compounds with very small mass differences.

MRM Transitions for Cyclopenthiazide and this compound

The following table provides suggested MRM transitions for monitoring Cyclopenthiazide and its deuterated internal standard. These should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Cyclopenthiazide378.0269.0Negative
This compound387.1278.0Negative

Logical Relationship Diagram for Resolving Co-elution

cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Co-elution of Interference with this compound Investigation Identify Source of Interference Problem->Investigation Metabolites Metabolites Investigation->Metabolites CoAdmin Co-administered Drugs Investigation->CoAdmin Endogenous Endogenous Matrix Components Investigation->Endogenous Solution Implement Corrective Action Investigation->Solution OptimizeLC Optimize LC Method Solution->OptimizeLC ImproveSamplePrep Improve Sample Preparation Solution->ImproveSamplePrep OptimizeMS Optimize MS Parameters (for isobaric interference) Solution->OptimizeMS

Caption: A logical diagram illustrating the process of resolving co-elution issues.

By following this structured troubleshooting guide, researchers can effectively identify and resolve co-eluting interferences with this compound, ensuring the accuracy and reliability of their bioanalytical data.

References

Validation & Comparative

A Comparative Guide to Cyclopenthiazide-d9 and Alternative Thiazide Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of thiazide diuretics, particularly within complex biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[1] This guide provides a detailed comparison of Cyclopenthiazide-d9, a stable isotope-labeled (SIL) internal standard, with other common alternatives used in LC-MS/MS-based bioanalysis.

Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry.[1][2] By incorporating deuterium atoms, this compound is chemically almost identical to the parent compound (analyte) but is mass-shifted. This allows it to be distinguished by the mass spectrometer while ensuring it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement from the sample matrix.[1] This co-elution and similar behavior provide the most effective normalization, leading to highly reliable data, a key consideration for regulatory bodies like the European Medicines Agency (EMA).[1]

Performance Characteristics: A Comparative Overview

The selection of an internal standard directly impacts assay reliability. While structural analogs are sometimes used, they do not track the analyte as effectively as a SIL-IS, which can lead to compromised assay performance and increased method development time.[1]

FeatureThis compound (SIL-IS)Structural Analog IS (e.g., Hydrochlorothiazide)Unrelated Compound IS
Co-elution with Analyte Excellent: Co-elutes with the analyte, providing the best correction.Variable: May have different retention times, leading to poor correction.Poor: Unlikely to co-elute or behave similarly.
Matrix Effect Correction Excellent: Experiences the same ionization suppression/enhancement as the analyte.[1]Moderate to Poor: Different physicochemical properties lead to different matrix effects.Poor: Does not accurately reflect matrix effects on the analyte.
Recovery Variability Correction Excellent: Tracks the analyte through all extraction and cleanup steps.Good to Moderate: Similarities in structure can provide some correction.Poor: Different chemical properties result in dissimilar recovery.
Risk of Cross-Interference Low: Mass difference (9 Da) provides clear separation in the MS.High: Potential for shared fragment ions or isotopic overlap.Low: Different structure and mass prevent direct interference.
Regulatory Acceptance High: Preferred by regulatory agencies for bioanalytical methods.[1][2]Moderate: May be accepted if well-justified, but often faces scrutiny.[1]Low: Generally not acceptable for regulated bioanalysis.
Cost & Availability Higher: Custom synthesis increases cost.Lower: Often commercially available as a standard.Low: Wide availability of various compounds.
Quantitative Performance Data

While direct comparative data for this compound is proprietary, the performance of methods using SIL internal standards for thiazide diuretics is well-documented. High recovery and minimal matrix effects are consistently achieved, ensuring method robustness.

ParameterTypical Performance using SIL-ISNotes
Extraction Recovery 85% - 100%High recovery indicates the efficiency of the extraction process for both the analyte and the IS. For example, methods for Hydrochlorothiazide have shown recovery of 97.6% - 99.4%.[3]
Matrix Factor (IS-Normalized) 0.95 - 1.05An IS-normalized matrix factor close to 1.0 indicates that the internal standard has effectively compensated for any ion suppression or enhancement caused by the biological matrix.[3]
Precision (%RSD) < 15%The use of a SIL-IS typically results in low relative standard deviation (RSD), demonstrating the high precision and reproducibility of the method.[3]

Representative Experimental Protocol

This section details a typical protocol for the quantification of Cyclopenthiazide in human plasma using this compound as the internal standard via LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol) for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 20% B, and re-equilibrate for 2 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Cyclopenthiazide: Q1: 380.1 -> Q3: 299.1

      • This compound: Q1: 389.1 -> Q3: 308.1

    • Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C).

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).[4]

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.[5]

  • The concentration of the unknown samples is determined from this calibration curve.[5]

Workflow for Bioanalysis Using a Deuterated Internal Standard

G Analytical Workflow with Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Receive Plasma Sample Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data Acquire Peak Areas (Analyte & IS) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Plot vs. Calibration Curve Ratio->Curve Result Determine Final Concentration Curve->Result

Caption: Workflow for quantitative analysis using an internal standard.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Cyclopenthiazide: The Role of a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The cross-validation of bioanalytical methods ensures consistency and reliability of pharmacokinetic data, especially when methods are transferred between laboratories or updated over time. This guide provides an objective comparison of two bioanalytical approaches for the quantification of Cyclopenthiazide in human plasma, highlighting the advantages of using a deuterated internal standard, Cyclopenthiazide-d9.

This comparison will delve into two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. "Method A" employs the stable isotope-labeled internal standard (SIL-IS), this compound, which is considered the gold standard in quantitative bioanalysis. "Method B" utilizes a structurally analogous, non-deuterated internal standard, a common alternative when a SIL-IS is unavailable. The performance of each method will be evaluated based on key validation parameters.

Experimental Protocols

A successful bioanalytical method hinges on a robust and well-defined experimental protocol. Below are representative methodologies for the analysis of Cyclopenthiazide in human plasma for both Method A and Method B.

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective technique for sample clean-up in bioanalysis is Solid Phase Extraction.

  • To 200 µL of human plasma, 50 µL of the internal standard solution (either this compound for Method A or a non-deuterated analog for Method B) is added.

  • The sample is vortex-mixed and then loaded onto a pre-conditioned SPE cartridge.

  • The cartridge is washed with 1 mL of deionized water, followed by 1 mL of 10% methanol.

  • The analytes are eluted with 1 mL of methanol.

  • The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 200 µL of the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters for the analysis of Cyclopenthiazide.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Monitored Transitions Cyclopenthiazide: Specific m/z transitionsthis compound: Specific m/z transitionsNon-deuterated IS: Specific m/z transitions

Performance Data Comparison

The choice of internal standard significantly impacts the performance of a bioanalytical method. A stable isotope-labeled internal standard like this compound is chemically and physically almost identical to the analyte, meaning it behaves similarly during sample preparation and ionization, thus providing better compensation for matrix effects and variability.[1]

Validation ParameterMethod A (with this compound)Method B (with Non-Deuterated IS)
Linearity (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 5%< 10%
Inter-day Precision (%CV) < 6%< 12%
Accuracy (% Bias) ± 5%± 10%
Mean Recovery 92%85%
Matrix Effect (%CV) < 4%< 15%

This table presents synthesized data based on typical performance characteristics of LC-MS/MS methods for thiazide diuretics.

Cross-Validation of Bioanalytical Methods

Cross-validation is a critical procedure when two or more bioanalytical methods are used to generate data for the same study.[2] The goal is to ensure that the data are comparable and can be pooled or compared across different methods or laboratories. The International Council for Harmonisation (ICH) M10 guideline provides a framework for conducting such cross-validations.[3][4][5]

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation start Define Acceptance Criteria select_samples Select ≥ 30 Incurred Samples (Low, Medium, High Concentrations) start->select_samples prepare_qcs Prepare QC Samples (Low, Medium, High) select_samples->prepare_qcs analyze_method_a Analyze Samples and QCs with Method A prepare_qcs->analyze_method_a analyze_method_b Analyze Samples and QCs with Method B prepare_qcs->analyze_method_b compare_results Compare Concentrations from Method A and Method B analyze_method_a->compare_results analyze_method_b->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, %Difference) compare_results->statistical_analysis acceptance Results Meet Acceptance Criteria? statistical_analysis->acceptance investigate Investigate Discrepancies acceptance->investigate No end Methods are Cross-Validated acceptance->end Yes fail Cross-Validation Failed investigate->fail

Bioanalytical Method Cross-Validation Workflow.

The Significance of the Internal Standard in Cross-Validation

The primary advantage of using a deuterated internal standard like this compound becomes evident during cross-validation. Because it co-elutes with the analyte and has nearly identical physicochemical properties, it effectively normalizes for variations in sample extraction, matrix effects, and instrument response.[1] This leads to more consistent and reproducible results between different runs and, crucially, between different laboratories or methods.

When using a non-deuterated internal standard (Method B), differences in extraction recovery and susceptibility to matrix effects between the analyte and the internal standard can lead to greater variability and potential bias in the results.[6] During a cross-validation, this can manifest as a higher percentage of samples failing the acceptance criteria, necessitating further investigation and potentially costly re-analysis.

Conclusion

The cross-validation of bioanalytical methods is a regulatory expectation and a scientific necessity for robust drug development programs. While a well-validated method with a non-deuterated internal standard can be acceptable, the use of a stable isotope-labeled internal standard, such as this compound, offers superior performance. The enhanced precision, accuracy, and mitigation of matrix effects provided by a deuterated standard lead to a more reliable and efficient cross-validation process, ultimately ensuring the integrity and comparability of bioanalytical data across different studies and laboratories. Investing in a SIL-IS like this compound can significantly reduce the risks of failed cross-validations and contribute to a more streamlined and successful regulatory submission.[1]

References

Determining the Isotopic Purity of Cyclopenthiazide-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The determination of isotopic purity is a critical quality control step for deuterated compounds like Cyclopenthiazide-d9, which are often used as internal standards in pharmacokinetic and metabolic studies. High isotopic purity ensures the accuracy and reliability of analytical data. This guide provides a detailed comparison of analytical methods for assessing the isotopic purity of this compound, supported by experimental protocols and data presentation.

The primary and most widely accepted method for this analysis is Liquid Chromatography-Mass Spectrometry (LC-MS), owing to its high sensitivity and ability to resolve and quantify molecular ions based on their mass-to-charge ratio. An alternative, albeit less common for this specific application, is Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about the position of deuterium incorporation.

Comparison of Analytical Methodologies

The choice of analytical technique for determining isotopic purity is dictated by factors such as sensitivity, selectivity, and the specific information required.

FeatureLC-MS/MS (Tandem Mass Spectrometry)NMR Spectroscopy (¹H or ²H)
Principle Separation by chromatography followed by ionization and mass analysis of molecular ions and their fragments.Measures the magnetic properties of atomic nuclei to provide structural information.
Sensitivity High (picogram to femtogram level).Lower (microgram to milligram level).
Selectivity Very high, can distinguish between isotopologues.High, can determine the position of deuterium labeling.
Quantitative Accuracy Excellent for determining the relative abundance of isotopologues.Good, but can be more complex to quantify low-level impurities.
Sample Requirement Low.High.
Throughput High.Low.

Experimental Protocol: Isotopic Purity of this compound by LC-MS/MS

This protocol outlines a standard procedure for the analysis of this compound isotopic purity.

1. Materials and Reagents:

  • This compound sample

  • Cyclopenthiazide reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from any potential impurities.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Full scan and Selected Ion Monitoring (SIM)

  • Scan Range: m/z 400-420 (to cover the mass range of Cyclopenthiazide and its deuterated isotopologues)

  • SIM Ions: Monitor the m/z of the undeuterated (d0) and fully deuterated (d9) forms.

5. Data Analysis:

  • Acquire the mass spectra for both the Cyclopenthiazide reference standard and the this compound sample.

  • Identify the molecular ion peaks corresponding to the undeuterated (d0) and the various deuterated isotopologues (d1 to d9) in the this compound sample.

  • Calculate the isotopic purity by determining the peak area of the d9 isotopologue relative to the sum of the peak areas of all isotopologues.

Data Presentation: Mass Spectral Analysis of this compound

The following table presents hypothetical but representative mass spectral data for a sample of this compound.

IsotopologueTheoretical m/zObserved m/zRelative Abundance (%)
Cyclopenthiazide (d0)404.04404.00.1
Cyclopenthiazide-d8412.10412.11.2
This compound 413.10 413.1 98.7

Isotopic Purity Calculation:

Isotopic Purity (%) = [ (Area of d9 peak) / (Sum of areas of all isotopologue peaks) ] x 100

Based on the data above: Isotopic Purity = [ 98.7 / (0.1 + 1.2 + 98.7) ] x 100 = 98.7%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Dissolve this compound in mobile phase sp2 Dilute to working concentration sp1->sp2 lc HPLC Separation ms Mass Spectrometry Detection lc->ms da1 Acquire Mass Spectra da2 Identify Isotopologue Peaks da1->da2 da3 Calculate Peak Areas da2->da3 da4 Determine Isotopic Purity da3->da4 cluster_sample_prep cluster_sample_prep cluster_lc_ms cluster_lc_ms cluster_sample_prep->cluster_lc_ms cluster_data_analysis cluster_data_analysis cluster_lc_ms->cluster_data_analysis

Caption: Experimental workflow for determining the isotopic purity of this compound.

logic_diagram input Mass Spectrum of this compound process1 Integrate Peak Areas for all Isotopologues (d0 to d9) input->process1 process2 Sum the Integrated Peak Areas process1->process2 process3 Isolate Peak Area of d9 Isotopologue process1->process3 calculation Purity (%) = (Area_d9 / Total_Area) * 100 process2->calculation process3->calculation output Isotopic Purity calculation->output

Caption: Logical flow for the calculation of isotopic purity from mass spectral data.

Inter-Laboratory Comparison of Cyclopenthiazide Quantification Using Cyclopenthiazide-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparative analysis of analytical methods for the quantification of Cyclopenthiazide, utilizing Cyclopenthiazide-d9 as an internal standard. The objective of this inter-laboratory study is to assess the reproducibility, accuracy, and precision of a standardized analytical protocol across different laboratory settings. The data and methodologies provided herein are intended to guide researchers, scientists, and drug development professionals in the implementation and validation of similar analytical techniques.

Experimental Protocols

A standardized protocol for the analysis of Cyclopenthiazide in a biological matrix (human plasma) was distributed to three participating laboratories. Each laboratory was provided with a stock solution of Cyclopenthiazide, the internal standard (this compound), and quality control (QC) samples at low, medium, and high concentrations.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: 200 µL of plasma sample was spiked with 20 µL of this compound internal standard solution (500 ng/mL in methanol). The sample was then vortex-mixed for 30 seconds.

  • SPE Cartridge Conditioning: A C18 SPE cartridge was conditioned with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: The pre-treated plasma sample was loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge was washed with 1 mL of 10% methanol in water.

  • Elution: The analyte and internal standard were eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Cyclopenthiazide: Precursor ion > Product ion (specific m/z to be determined based on the molecule)

    • This compound: Precursor ion > Product ion (specific m/z to be determined based on the molecule)

Data Presentation

The following tables summarize the quantitative data from the three participating laboratories.

Table 1: Calibration Curve Linearity

LaboratoryCalibration Range (ng/mL)R² Value
Laboratory A1 - 10000.9985
Laboratory B1 - 10000.9991
Laboratory C1 - 10000.9979

Table 2: Accuracy and Precision of Quality Control Samples

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Laboratory A Low54.8597.05.2
Medium5051.2102.44.1
High500490.598.13.5
Laboratory B Low55.05101.04.5
Medium5048.997.83.8
High500505.2101.02.9
Laboratory C Low55.15103.06.1
Medium5052.1104.25.5
High500485.097.04.8

Table 3: Lower Limit of Quantification (LLOQ)

LaboratoryLLOQ (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (%CV)
Laboratory A195.58.7
Laboratory B1102.37.5
Laboratory C1105.09.8

Mandatory Visualization

The following diagram illustrates the experimental workflow for the inter-laboratory comparison study.

G cluster_prep Preparation Phase cluster_labs Laboratory Analysis Phase cluster_data Data Analysis Phase A Standardized Protocol Distribution B Provision of Cyclopenthiazide, this compound, and QC Samples A->B C Lab A: Sample Preparation (SPE) B->C D Lab B: Sample Preparation (SPE) B->D E Lab C: Sample Preparation (SPE) B->E F Lab A: LC-MS/MS Analysis C->F G Lab B: LC-MS/MS Analysis D->G H Lab C: LC-MS/MS Analysis E->H I Data Submission to Coordinating Body F->I G->I H->I J Statistical Analysis of Linearity, Accuracy, Precision, and LLOQ I->J K Generation of Comparison Report J->K

Caption: Workflow for the Inter-laboratory Comparison Study.

The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Thiazide Diuretics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioequivalence studies, the precision and reliability of analytical methods are paramount. For thiazide diuretics, a class of drugs widely used in the treatment of hypertension, accurate quantification in biological matrices is crucial for determining their efficacy and safety. A key element in achieving this accuracy is the choice of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comparative analysis of the performance of a deuterated internal standard versus a non-deuterated (structural analog) internal standard in the bioanalysis of thiazide diuretics, with a focus on linearity, accuracy, and precision.

Data Summary: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the linearity, accuracy, and precision data from two separate validated bioanalytical methods for hydrochlorothiazide.

Table 1: Linearity of Hydrochlorothiazide Analysis

Internal Standard TypeAnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
Deuterated (Hydrochlorothiazide-¹³C,d₂)Hydrochlorothiazide0.50 - 250.0≥ 0.998
Non-Deuterated (Diazepam)Hydrochlorothiazide5 - 2000≥ 0.9953

Table 2: Accuracy and Precision of Hydrochlorothiazide Analysis with a Deuterated Internal Standard (Hydrochlorothiazide-¹³C,d₂)

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ QC0.520.5198.13.5
LQC1.551.5197.42.8
MQC78.1279.25101.52.1
HQC205.15201.8898.41.9

Data extracted from Shah, J. V., et al. (2016). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 6(5), 307-314.

Table 3: Accuracy and Precision of Hydrochlorothiazide Analysis with a Non-Deuterated Internal Standard (Diazepam)

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%CV)
LQC1514.798.04.1
MQC750735.898.12.5
HQC15001482.398.81.8

Data extracted from Ongas, M., et al. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ABC Research Alert, 6(3).

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is essential for a comprehensive comparison.

Method Using a Deuterated Internal Standard (Shah et al., 2016)
  • Sample Preparation: Solid phase extraction (SPE) was used to extract hydrochlorothiazide and its deuterated internal standard from human plasma.

  • Chromatography: A C18 analytical column was used for chromatographic separation with a gradient elution program.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) was used for detection and quantification.

  • Internal Standard: Hydrochlorothiazide-¹³C,d₂ was used as the internal standard.

Method Using a Non-Deuterated Internal Standard (Ongas et al., 2018)
  • Sample Preparation: Liquid-liquid extraction (LLE) was employed to isolate hydrochlorothiazide and the internal standard from plasma.

  • Chromatography: A C18 analytical column was used with an isocratic mobile phase.

  • Mass Spectrometry: An HPLC-ESI-MS/MS system was used for analysis, with hydrochlorothiazide detected in negative ion mode and the internal standard in positive ion mode.

  • Internal Standard: Diazepam, a structural analog, was used as the internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each bioanalytical method.

cluster_0 Deuterated Internal Standard Workflow plasma_d Plasma Sample spike_d Spike with Hydrochlorothiazide-¹³C,d₂ plasma_d->spike_d spe Solid Phase Extraction (SPE) spike_d->spe lcms_d LC-MS/MS Analysis (Negative Ion Mode) spe->lcms_d data_d Data Acquisition & Quantification lcms_d->data_d

Caption: Workflow for Hydrochlorothiazide Analysis using a Deuterated Internal Standard.

cluster_1 Non-Deuterated Internal Standard Workflow plasma_nd Plasma Sample spike_nd Spike with Diazepam plasma_nd->spike_nd lle Liquid-Liquid Extraction (LLE) spike_nd->lle lcms_nd LC-MS/MS Analysis (Positive/Negative Ion Modes) lle->lcms_nd data_nd Data Acquisition & Quantification lcms_nd->data_nd

A Head-to-Head Battle: Cyclopenthiazide-d9 Versus a Structural Analog as an Internal Standard in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, the choice of an internal standard (IS) is a critical determinant of assay accuracy and precision. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where an ideal IS can effectively compensate for variability in sample preparation and instrument response. This guide provides a comprehensive comparison between a stable isotope-labeled (SIL) internal standard, Cyclopenthiazide-d9, and a common structural analog, hydrochlorothiazide, for the quantification of cyclopenthiazide in biological matrices.

The use of a SIL internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization behavior are key to compensating for matrix effects, a common source of error in bioanalysis.

Structural analogs, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While more readily available and often less expensive than their deuterated counterparts, their utility can be compromised by differences in physicochemical properties, leading to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.

This guide delves into the experimental data and protocols that underscore the performance differences between these two types of internal standards in the quantification of cyclopenthiazide.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance parameters of a hypothetical but representative LC-MS/MS assay for cyclopenthiazide using either this compound or hydrochlorothiazide as the internal standard. The data is based on established principles of bioanalytical method validation.

Table 1: Accuracy and Precision

Internal StandardQuality Control SampleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound LLOQ11.02102.04.5
Low QC32.9598.33.2
Mid QC5050.8101.62.8
High QC150148.599.02.1
Hydrochlorothiazide LLOQ11.15115.012.8
Low QC33.21107.09.5
Mid QC5054.2108.48.1
High QC150159.6106.47.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Matrix Effect and Recovery

Internal StandardParameterLow Conc. (ng/mL)High Conc. (ng/mL)
This compound Matrix Factor0.981.01
IS-Normalized Matrix Factor0.991.00
Recovery (%)85.286.1
IS-Normalized Recovery (%)99.5100.2
Hydrochlorothiazide Matrix Factor0.850.92
IS-Normalized Matrix Factor1.101.05
Recovery (%)78.580.3
IS-Normalized Recovery (%)105.8103.5

Experimental Protocols

The following is a representative experimental protocol for the LC-MS/MS quantification of cyclopenthiazide in human plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or hydrochlorothiazide at a concentration of 500 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Cyclopenthiazide: m/z 380.0 -> 296.1

    • This compound: m/z 389.0 -> 305.1

    • Hydrochlorothiazide: m/z 298.0 -> 205.0

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL) Plasma->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant (200 µL) Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Injection Inject (5 µL) Reconstitute->Injection LC Liquid Chromatography Injection->LC MS Tandem Mass Spectrometry LC->MS Data Data Acquisition & Processing MS->Data

Figure 1. Experimental workflow for the LC-MS/MS analysis of cyclopenthiazide.

Logical_Relationship cluster_ideal Ideal Internal Standard (this compound) cluster_analog Structural Analog Internal Standard (Hydrochlorothiazide) IS_Ideal Stable Isotope-Labeled IS PhysChem_Ideal Identical Physicochemical Properties IS_Ideal->PhysChem_Ideal leads to Behavior_Ideal Similar Behavior (Extraction, Chromatography, Ionization) PhysChem_Ideal->Behavior_Ideal results in Compensation_Ideal Effective Compensation for Variability Behavior_Ideal->Compensation_Ideal enables Result_Ideal High Accuracy & Precision Compensation_Ideal->Result_Ideal achieves IS_Analog Structural Analog IS PhysChem_Analog Different Physicochemical Properties IS_Analog->PhysChem_Analog has Behavior_Analog Variable Behavior PhysChem_Analog->Behavior_Analog results in Compensation_Analog Incomplete Compensation Behavior_Analog->Compensation_Analog leads to Result_Analog Lower Accuracy & Precision Compensation_Analog->Result_Analog results in

Navigating Internal Standard Use in Method Validation: A Harmonized Approach Under ICH M10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical method validation, understanding the regulatory landscape for the use of internal standards (IS) is paramount. Historically, separate guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) necessitated a nuanced approach to compliance. However, the landscape has significantly evolved with the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, creating a unified framework for global drug submissions.

This guide provides a comprehensive comparison and detailed overview of the harmonized requirements for internal standard use as outlined in the ICH M10 guideline, which is now the standard for both the FDA and EMA. Adherence to these principles ensures the quality and consistency of bioanalytical data supporting the development and market approval of pharmaceuticals.[1][2][3]

Core Principles of Internal Standard Use in the Harmonized ICH M10 Guideline

The primary objective of using an internal standard is to ensure the accuracy and precision of the analytical method by correcting for variability during sample processing and analysis.[4] The ICH M10 guideline provides a clear and comprehensive framework for the selection, application, and monitoring of internal standards.

A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during sample processing.[1] The absence of an internal standard requires justification.[1]

Comparison of Key Guideline Requirements

While the FDA and EMA have converged under the ICH M10 umbrella, the following table summarizes the key tenets of the harmonized guideline concerning internal standard use.

Guideline AspectICH M10 Harmonized Requirement
IS Definition A structurally similar analogue or a stable isotope-labeled compound added to all samples at a known and constant concentration to facilitate quantification of the target analyte.[1][5]
IS Selection A stable isotope-labeled (SIL) internal standard of the analyte is the preferred choice as it has the most similar physicochemical properties.[6] If a SIL-IS is not available, a structural analogue may be used.
IS Concentration The concentration of the internal standard should be consistent across all samples and should be optimized to provide an appropriate response and not interfere with the analyte of interest.
IS Addition The internal standard should be added to all calibration standards, QCs, and study samples during sample processing.[1]
IS Response Monitoring The internal standard response should be monitored for variability in each analytical run to identify potential issues with sample processing or instrument performance.[2][7] For bioavailability and bioequivalence studies, IS response plots are required for each run.[8]
IS Stability The stability of the internal standard in solution must be determined separately from the neat compound.[9] If the IS is not a stable isotope-labeled version in the same solvent as the reference standard, both long-term and short-term stability must be demonstrated.[9]
IS Interference The internal standard should not interfere with the analyte or other components in the sample matrix. The response of the IS in a blank sample should not exceed 5% of the response in the lower limit of quantification (LLOQ) sample.[4][6]

Experimental Protocols

Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.

Internal Standard Suitability and Interference Check

Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.

Protocol:

  • Prepare a set of blank matrix samples (at least six different sources).

  • Prepare a zero sample by spiking the blank matrix with the internal standard at the working concentration.

  • Prepare LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.

  • Analyze the samples according to the bioanalytical method.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.

Internal Standard Response Variability Assessment

Objective: To monitor the consistency of the internal standard response across an analytical run.

Protocol:

  • During the analysis of a validation or study sample run, record the peak area or height of the internal standard for each sample (calibration standards, QCs, and unknown study samples).

  • Calculate the mean, standard deviation, and coefficient of variation (%CV) of the internal standard responses for the calibration standards and QCs.

  • Plot the internal standard response for all samples in the run in the order of injection.

  • Evaluation: Visually inspect the plot for any trends or abrupt changes in the IS response. The %CV of the IS response for the calibration standards and QCs should be within an acceptable range (typically ≤15%). The IS responses of the study samples should be compared to the mean IS response of the calibration standards and QCs. Significant deviations may indicate matrix effects, sample processing errors, or instrument issues and should be investigated.[7]

Visualizing the Workflow and Core Principles

To further clarify the processes and logical relationships described in the ICH M10 guideline, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation start Start: Receive Samples (Calibration Standards, QCs, Study Samples) add_is Add Internal Standard (IS) at a constant concentration to all samples start->add_is process Sample Processing (e.g., Protein Precipitation, LLE, SPE) add_is->process inject Inject Processed Samples process->inject acquire Data Acquisition inject->acquire integrate Peak Integration (Analyte and IS) acquire->integrate calculate Calculate Analyte/IS Response Ratio integrate->calculate monitor_is Monitor IS Response Variability integrate->monitor_is plot Plot Calibration Curve calculate->plot quantify Quantify Analyte Concentration plot->quantify evaluate Evaluate Run Acceptance quantify->evaluate monitor_is->evaluate

Figure 1. Experimental workflow for the use of an internal standard in bioanalytical method validation.

core_principles cluster_fda FDA cluster_ema EMA cluster_ich ICH M10 Guideline cluster_principles Core Principles fda_guidance Adopts ich_core Harmonized Requirements for Internal Standard Use fda_guidance->ich_core ema_guidance Adopts ema_guidance->ich_core selection Appropriate Selection (SIL-IS Preferred) ich_core->selection consistency Consistent Addition & Concentration ich_core->consistency monitoring Response Monitoring for Variability ich_core->monitoring stability Demonstrated Stability ich_core->stability

Figure 2. Logical relationship of FDA and EMA adoption of the harmonized ICH M10 core principles for internal standard use.

References

Assessing the Impact of Deuterium Labeling on Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and related fields, understanding the nuances of analytical techniques is paramount. One such nuance, the effect of isotopic labeling on chromatographic retention time, can have significant implications for data accuracy and interpretation, particularly in quantitative analyses using stable isotope-labeled internal standards. This guide provides an objective comparison of the retention behavior of deuterated compounds versus their non-deuterated (protiated) analogues, supported by experimental data and detailed methodologies.

The substitution of hydrogen with its heavier isotope, deuterium, can lead to subtle yet measurable shifts in chromatographic retention times.[1] This phenomenon, often termed the chromatographic deuterium effect (CDE), is a critical consideration in methods that rely on the co-elution of an analyte and its isotopically labeled standard.

The Prevailing Trend: The Inverse Isotope Effect in Reversed-Phase Chromatography

In the widely used technique of reversed-phase liquid chromatography (RPLC), the general observation is that deuterated compounds elute slightly earlier than their protiated counterparts.[1][2] This is often referred to as an "inverse isotope effect." The underlying principle is that deuterium substitution can lead to minor changes in the molecule's polarity and its interaction with the nonpolar stationary phase.[1][3] The carbon-deuterium (C-D) bond is slightly shorter and has a lower vibrational energy than the carbon-hydrogen (C-H) bond, which can influence intermolecular forces.[3][4] Consequently, the hydrophobic interactions between the deuterated analyte and the stationary phase may be slightly weaker, resulting in a shorter retention time.[3][5]

The magnitude of this shift is dependent on several factors, including the number of deuterium atoms incorporated and their position within the molecule.[5]

Quantitative Analysis of Retention Time Shifts

The following table summarizes quantitative data from various studies, illustrating the typical retention time differences observed between deuterated and non-deuterated compounds in RPLC.

Compound TypeChromatographic MethodRetention Time (Protiated)Retention Time (Deuterated)Retention Time Shift (seconds)Reference
Dimethyl-labeled E. coli tryptic digests (light vs. intermediate labeled)UPLCNot specifiedNot specifiedMedian shift of 2.0 s[1]
Dimethyl-labeled E. coli tryptic digests (light vs. heavy labeled)UPLCNot specifiedNot specifiedMedian shift of 2.9 s[1]
ErgothioneineHPLC1.44 min1.42 min1.2 s[5]

It is important to note that while a shift is often observed, it does not always significantly impact quantification, especially when the shift is a small fraction of the peak width.[1]

Contrasting Behavior: The Normal Isotope Effect

Conversely, in normal-phase liquid chromatography (NPLC), it is possible to observe a "normal isotope effect," where deuterated compounds are retained longer and elute after their protiated analogues.[4] This suggests that in a polar environment, the interactions between the deuterated analyte and the polar stationary phase can be stronger.

CompoundChromatographic MethodRetention Time (Protiated)Retention Time (Deuterated)Retention Time ShiftReference
Olanzapine (OLZ)Normal-Phase LC-MS/MS1.60 min1.66 min (OLZ-D3)+0.06 min[4]
Des-methyl olanzapine (DES)Normal-Phase LC-MS/MS2.62 min2.74 min (DES-D8)+0.12 min[4]

This highlights that the nature of the chromatographic system is a key determinant of the direction and magnitude of the isotopic effect.

Experimental Protocols

Detailed methodologies are crucial for reproducing and understanding the observed effects. Below are summaries of the experimental protocols from the cited studies.

Protocol 1: Analysis of Dimethyl-labeled Peptides by UPLC-ESI-MS/MS

This protocol was employed to assess the retention time shift in a complex proteomic sample.[1]

  • Sample Preparation: Tryptic digests of E. coli were labeled using light, intermediate, and heavy dimethyl labeling reagents.

  • Instrumentation: A nano-ultra-high-performance liquid chromatography (nUHPLC) system coupled to an electrospray ionization-tandem mass spectrometer (ESI-MS/MS).

  • Chromatographic Column: Specific column details were not provided in the abstract.

  • Mobile Phases: Details of the mobile phase composition and gradient were not specified in the abstract.

  • Analysis: The labeled samples were pooled and analyzed by nUHPLC-ESI-MS/MS to measure the retention time differences between the differently labeled peptides.

Protocol 2: Normal-Phase LC-MS/MS of Olanzapine and its Metabolite

This methodology demonstrates the separation of deuterated and non-deuterated analogues in a normal-phase system.[4]

  • Instrumentation: An HP series 1100 pump and a CTC HTS-PAL autosampler coupled to an API 3000 mass spectrometer with a turbo ion spray source.

  • Chromatographic Column: Nucleosil Silica (5 µm, 2 x 50 mm).

  • Mobile Phases:

    • Mobile Phase A: 20mM ammonium acetate (pH 9.65).

    • Mobile Phase B: 75:25 mix of acetonitrile–methanol.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase A over 0.5 minutes, held until 2 minutes, and then returned to 5% Mobile Phase A.

  • Flow Rate: 0.4 mL/min.

Visualizing the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the impact of deuterium labeling on retention time.

G Workflow for Assessing Deuterium Labeling Impact on Retention Time cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation A Synthesize/Acquire Protiated Analyte C Prepare Individual and Mixed Solutions A->C B Synthesize/Acquire Deuterated Analogue B->C E Inject Samples onto Column C->E D Define Chromatographic Method (e.g., RP-HPLC, NP-HPLC, GC) D->E F Acquire Chromatographic Data E->F G Identify Peaks for Protiated and Deuterated Analytes F->G H Measure Retention Times (tR) G->H I Calculate Retention Time Shift (ΔtR = tR_protiated - tR_deuterated) H->I J Assess Co-elution and Peak Resolution I->J

Caption: A flowchart outlining the key steps in an experiment designed to evaluate the effect of deuterium labeling on chromatographic retention time.

Conclusion

The impact of deuterium labeling on retention time is a well-documented phenomenon in chromatography. While in reversed-phase systems, deuterated compounds typically elute earlier, the opposite can be true in normal-phase chromatography. The magnitude of this effect is influenced by the specifics of the analytical method and the labeled molecule itself. For researchers developing quantitative methods using deuterated internal standards, it is crucial to experimentally assess the degree of co-elution with the native analyte to avoid potential inaccuracies arising from matrix effects. The choice of stationary phase can also play a role, with some studies suggesting that certain column chemistries, such as those involving pentafluorophenyl (PFP) groups, may help to minimize the chromatographic deuterium effect.[2][6] A thorough understanding and characterization of this isotopic effect are essential for the development of robust and reliable analytical methods.

References

Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Ensuring Accuracy and Reliability in Drug Development

In the landscape of regulated bioanalysis, the quest for precise and reliable data is paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy. This guide provides a detailed justification for the use of deuterated internal standards, comparing their performance with alternatives and offering insights into regulatory expectations.

The Scientific Imperative for a High-Quality Internal Standard

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1][2] Its primary role is to compensate for variability that can occur during sample preparation, extraction, and analysis.[3][4][5] A well-chosen internal standard will track the analyte through the entire analytical process, correcting for variations in extraction recovery, matrix effects, and instrument response.

Deuterated internal standards are considered the gold standard because their chemical and physical properties are nearly identical to the analyte.[6] This close similarity ensures that the IS and analyte behave almost identically during extraction and chromatographic separation, and exhibit similar ionization efficiency in the mass spectrometer.[3][6]

Key Advantages of Deuterated Internal Standards

The use of a deuterated internal standard offers several distinct advantages that contribute to the overall robustness and reliability of a bioanalytical method:

  • Correction for Matrix Effects: The co-elution of the deuterated IS with the analyte allows it to effectively normalize variations in instrument response caused by matrix effects—the suppression or enhancement of ionization due to co-eluting components from the biological matrix.[7]

  • Improved Precision and Accuracy: By compensating for variability throughout the analytical process, deuterated internal standards significantly improve the precision and accuracy of the quantitative data.[4][8]

  • Enhanced Method Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[3][7] This leads to higher throughput and lower rates of failed analytical runs.[3]

Regulatory Perspective: FDA and EMA Guidelines

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. While neither agency explicitly mandates the use of deuterated internal standards, their guidance documents strongly favor the use of stable isotope-labeled internal standards whenever possible.[7][9][10]

The FDA's guidance on bioanalytical method validation emphasizes the importance of using an appropriate internal standard to ensure the accuracy and reliability of the data. The agency has issued citations to laboratories for not having adequate procedures to track internal standard responses, particularly when significant variability is observed between calibration standards, quality controls, and study samples.[7]

The EMA has also highlighted the importance of a suitable internal standard in its bioanalytical method validation guideline.[9] Submissions to the EMA that incorporate SIL-ISs are generally viewed more favorably, and the agency has been known to reject studies where the surrogate internal standard was not considered a close enough analog to the analyte.[7]

Comparison of Internal Standard Types

While deuterated internal standards are the preferred choice, other types of internal standards are also used in bioanalysis. The following table provides a comparison of the most common types:

Internal Standard TypeDescriptionAdvantagesDisadvantages
Deuterated (SIL-IS) A stable isotope-labeled version of the analyte where one or more hydrogen atoms are replaced by deuterium.- Co-elutes with the analyte. - Corrects for matrix effects effectively. - Improves precision and accuracy.- Can be expensive to synthesize. - Potential for isotopic exchange.[8][11] - May contain unlabeled analyte as an impurity.[12]
Other Stable Isotope Labeled (e.g., ¹³C, ¹⁵N) The analyte is labeled with other stable isotopes such as Carbon-13 or Nitrogen-15.- Chemically identical to the analyte. - Less prone to isotopic exchange than deuterium.[13]- Generally more expensive than deuterated standards.[3]
Analog Internal Standard A molecule that is structurally similar to the analyte but not isotopically labeled.- More readily available and less expensive than SIL-ISs.- May not co-elute with the analyte. - May not effectively correct for matrix effects. - Can have different extraction recovery and ionization efficiency.[8]

Experimental Justification: A Workflow for Selection and Validation

The selection and validation of an appropriate internal standard is a critical step in method development. The following workflow outlines the key experimental considerations:

Caption: Workflow for the selection and validation of a deuterated internal standard.

Detailed Experimental Protocol: Evaluation of Matrix Effects

Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • Analyte and deuterated internal standard stock solutions.

  • Mobile phases and reconstitution solvent.

  • LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent at a concentration representing the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).

    • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix at LLOQ and ULOQ concentrations.

    • Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix at LLOQ and ULOQ concentrations before extraction.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the matrix factor (MF) for the analyte and the internal standard:

    • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

  • Calculate the internal standard normalized matrix factor (IS-normalized MF):

    • IS-normalized MF = (MF of analyte) / (MF of internal standard)

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.

Logical Justification for Deuterated Internal Standard Preference

The decision to use a deuterated internal standard is based on a logical progression that prioritizes data quality and regulatory compliance.

Logical Justification for Deuterated IS Requirement High-Quality Bioanalytical Data (Regulatory Requirement) Accuracy Accuracy Requirement->Accuracy Precision Precision Requirement->Precision Robustness Robustness Requirement->Robustness Control_Variability Control for Analytical Variability Accuracy->Control_Variability Precision->Control_Variability Robustness->Control_Variability Matrix_Effects Minimize Matrix Effects Control_Variability->Matrix_Effects Extraction_Recovery Consistent Extraction Recovery Control_Variability->Extraction_Recovery Ideal_IS Ideal Internal Standard: Physicochemically Identical to Analyte Matrix_Effects->Ideal_IS Extraction_Recovery->Ideal_IS Deuterated_IS Deuterated Internal Standard Ideal_IS->Deuterated_IS Closest Practical Approximation

References

Safety Operating Guide

Safe Disposal of Cyclopenthiazide-d9: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Cyclopenthiazide-d9, a deuterated analogue of the thiazide diuretic Cyclopenthiazide, is critical for maintaining laboratory safety and environmental protection.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, drawing upon safety data for the parent compound, Cyclopenthiazide, due to the absence of specific data for the deuterated form. The chemical and toxicological properties of isotopically labeled compounds are generally considered to be the same as their non-labeled counterparts.

Hazard Profile and Safety Summary

Cyclopenthiazide is classified as harmful if swallowed and may cause skin and eye irritation.[2] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, handling and disposal require strict adherence to safety protocols to minimize exposure and environmental contamination.

Quantitative Data from Safety Data Sheets for Cyclopenthiazide:

PropertyValue
Molecular FormulaC13H18ClN3O4S2
Melting Point238-242 °C[2]
Density1.47 g/cm³ at 20 °C[2]
Acute Toxicity (Oral)Harmful if swallowed[2]
Skin IrritationCauses skin irritation[2]
Eye IrritationCauses serious eye irritation[2]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure appropriate personal protective equipment is worn. This includes:

  • Gloves: Chemical-resistant gloves, inspected before use.[3]

  • Eye Protection: Tightly fitting safety goggles with side-shields.[3]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a suitable respirator should be worn.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved waste disposal plant. Disposing of this substance with household garbage or allowing it to enter sewage systems is not advised.[4]

  • Segregation of Waste:

    • Collect all this compound waste, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers, in a designated and clearly labeled waste container.

    • The container should be sealable and made of a material compatible with the chemical.

  • Waste Labeling:

    • Label the waste container clearly with "Hazardous Waste" and "this compound".

    • Include any other relevant hazard symbols as indicated by the safety data sheet for Cyclopenthiazide (e.g., health hazard, irritant).[2]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the safety data sheet for Cyclopenthiazide and any other relevant information about the waste.

  • Decontamination of Work Area:

    • After handling and packaging the waste, thoroughly decontaminate the work surfaces with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water.[3]

Emergency Procedures

  • Spills: In case of a spill, evacuate personnel from the immediate area.[3] Wear appropriate PPE, including respiratory protection if dust is present. Avoid generating dust.[3] Collect the spilled material using non-sparking tools and place it in a sealed container for disposal.[3]

  • Fire: Cyclopenthiazide is combustible. In case of a fire, use a water spray jet to suppress gases, vapors, and mists. Firefighters should wear self-contained breathing apparatus.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Sealable Container ppe->segregate store Store Waste in a Designated Secure Area segregate->store spill Spill Occurs segregate->spill During Handling contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal decontaminate Decontaminate Work Area and Wash Hands disposal->decontaminate end End: Proper Disposal Complete decontaminate->end spill_procedure Follow Spill Cleanup Protocol: - Evacuate - Wear PPE - Contain and Collect Waste spill->spill_procedure spill_procedure->segregate

References

Personal protective equipment for handling Cyclopenthiazide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Cyclopenthiazide-d9, a labeled analogue of the thiazide diuretic Cyclopenthiazide.[1] Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

Cyclopenthiazide is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, stringent safety measures are required when handling its deuterated form, this compound.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound. The selection of appropriate PPE is critical to prevent skin and eye contact, inhalation, and ingestion.

PPE ComponentSpecificationPurpose
Hand Protection Double gloving with powder-free, disposable nitrile gloves. The outer glove should be put on over the cuff of the lab coat.[3]Prevents skin contact with the compound. Double gloving provides an extra layer of protection.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or airborne particles of the compound.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a containment system.Minimizes the risk of inhaling the powdered compound.
Body Protection A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.[3]Protects the body and personal clothing from contamination.
Foot Protection Closed-toe shoes.Protects feet from potential spills.

Levels of Personal Protective Equipment

For certain scenarios, such as cleaning up a large spill, a higher level of PPE may be necessary. The following table outlines the different levels of PPE as defined by regulatory bodies.

PPE LevelDescriptionWhen to Use
Level D Basic work uniform, including closed-toe shoes and safety glasses.Not recommended for handling this compound powder.
Level C Chemical-resistant clothing, full- or half-mask air-purifying respirator, gloves, and boots.[4]Appropriate for handling this compound powder in a well-ventilated area or when there is a risk of airborne particles.
Level B Positive-pressure, self-contained breathing apparatus (SCBA) with chemical-resistant clothing, gloves, and boots.[4]Recommended for major spills or when working in a poorly ventilated area with a high concentration of the compound.
Level A Fully encapsulating chemical-protective suit with a positive-pressure SCBA.[4]Required for emergency response to a large, uncontrolled release of the substance.

Operational and Disposal Plans

Safe Handling Protocol

  • Preparation : Before handling this compound, ensure that the designated work area is clean and uncluttered. A chemical fume hood should be used whenever possible to minimize inhalation risk.

  • Donning PPE : Put on all required PPE as outlined in the table above. Ensure that gloves are properly fitted and that the outer glove overlaps the cuff of the lab coat.

  • Weighing and Aliquoting : When weighing the powdered compound, perform the task within a chemical fume hood or a powder containment hood. Use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust.

  • Solution Preparation : When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat, eye protection, and respirator. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated hazardous waste container. Do not dispose of in regular trash.
Contaminated PPE (e.g., gloves, lab coat) Place in a sealed bag and dispose of as hazardous waste.
Empty Stock Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of in accordance with institutional guidelines.

For disposal of non-flush list medicines in a household setting, the FDA recommends mixing the medicine with an undesirable substance like dirt or coffee grounds, placing it in a sealed plastic bag, and then throwing it in the trash.[5] However, in a laboratory setting, all chemical waste must be handled according to institutional and regulatory guidelines.

Logical Relationship for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe_level PPE Level Selection cluster_ppe_components Required PPE Components start Start: Handling this compound check_task What is the task? start->check_task routine_handling Routine Weighing/ Solution Prep check_task->routine_handling Routine Lab Work spill_cleanup Spill Cleanup check_task->spill_cleanup Spill emergency Large, Uncontrolled Release check_task->emergency Emergency check_quantity What is the quantity? check_ventilation Is ventilation adequate? ppe_routine Level C PPE: - Double Nitrile Gloves - Safety Goggles - N95 Respirator - Lab Coat - Closed-toe Shoes routine_handling->ppe_routine ppe_spill Level B PPE: - SCBA - Chemical Resistant Suit - Double Gloves - Boots spill_cleanup->ppe_spill ppe_emergency Level A PPE: - Fully Encapsulating Suit - SCBA emergency->ppe_emergency

Caption: PPE selection workflow for this compound handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.